molecular formula C8H9Cl2N B1299258 1-(2,3-dichlorophenyl)-N-methylmethanamine CAS No. 731827-07-9

1-(2,3-dichlorophenyl)-N-methylmethanamine

Cat. No.: B1299258
CAS No.: 731827-07-9
M. Wt: 190.07 g/mol
InChI Key: GPHWXLUNCPECQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dichlorophenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHWXLUNCPECQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366193
Record name (2,3-DICHLOROBENZYL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731827-07-9
Record name (2,3-DICHLOROBENZYL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3-dichlorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-dichlorophenyl)-N-methylmethanamine is a substituted aromatic amine. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The dichlorophenyl group is a common feature in pharmacologically active compounds, and its substitution pattern can significantly influence biological activity. This guide provides a comprehensive overview of the known basic properties of this compound and its hydrochloride salt, alongside a proposed synthesis protocol and a discussion of its potential biological relevance based on structurally related compounds.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compoundThis compound hydrochloride
IUPAC Name This compoundThis compound hydrochloride
Synonyms N-(2,3-Dichlorobenzyl)-N-methylamineN/A
CAS Number 731827-07-9[1]39959-78-9[2]
Molecular Formula C₈H₉Cl₂N[1]C₈H₁₀Cl₃N[2]
Molecular Weight 190.07 g/mol [1]226.53 g/mol [2]
SMILES CNCC1=C(C(=CC=C1)Cl)Cl[1]CNCC1=CC=CC(Cl)=C1Cl.[H]Cl[2]

Table 2: Available Physical and Safety Data

PropertyThis compoundThis compound hydrochloride
Purity ≥95%[1]95%[2]
Appearance Not specifiedNot specified
Storage Keep in dark place, Inert atmosphere, Room temperature[3]Not specified
Shipping Room temperature in continental US; may vary elsewhere[1]Not specified

Experimental Protocols

Proposed Synthesis: Reductive Amination

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a common and effective method for the preparation of N-methylamines from the corresponding aldehyde is reductive amination. The following is a proposed general protocol based on this standard organic chemistry transformation.

Reaction Scheme:

2,3-Dichlorobenzaldehyde + Methylamine --(Reducing Agent)--> this compound

Materials and Reagents:

  • 2,3-Dichlorobenzaldehyde

  • Methylamine (e.g., as a solution in THF or water)

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel for chromatography)

Procedure:

  • Imine Formation: Dissolve 2,3-dichlorobenzaldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). Add a stoichiometric excess of methylamine solution and stir the mixture at room temperature for a period sufficient to form the intermediate imine (typically 1-2 hours). The reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: To the solution containing the imine, add the reducing agent portion-wise at room temperature or while cooling in an ice bath to control any exothermic reaction. The reaction mixture is then stirred until the reduction is complete, as indicated by TLC analysis.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: After filtering to remove the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for this compound is not available, data for the isomeric N-methyl-2,4-dichlorobenzylamine is known and can serve as a reference for expected spectral features.[4]

Mandatory Visualizations

Proposed Synthesis Workflow

G cluster_synthesis Proposed Synthesis of this compound start Start Materials: 2,3-Dichlorobenzaldehyde Methylamine Solvent imine_formation Imine Formation (Stir at RT) start->imine_formation reduction Reduction (Add Reducing Agent) imine_formation->reduction workup Aqueous Workup (Quench, Extract, Dry) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A workflow diagram illustrating the proposed synthesis of this compound via reductive amination.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce in the scientific literature. However, the structural element of a dichlorophenyl group is present in a number of compounds identified as antagonists of the P2X7 receptor.[5][6][7] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[6][8]

Antagonism of the P2X7 receptor by various small molecules, including those with dichlorophenyl moieties, has been shown to block the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and to have potential therapeutic effects in models of chronic pain and inflammation.[5][7][8] The structure-activity relationship (SAR) studies of these antagonists often highlight the importance of the substitution pattern on the phenyl ring for potency and selectivity.

Based on this evidence from structurally related compounds, it is plausible that this compound could also exhibit antagonist activity at the P2X7 receptor. The following diagram illustrates the hypothetical signaling pathway that could be modulated by this compound if it acts as a P2X7 receptor antagonist.

Hypothetical P2X7 Receptor Antagonism Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway of a P2X7 Antagonist ATP ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Antagonist 1-(2,3-dichlorophenyl)- N-methylmethanamine (Hypothetical Antagonist) Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b Inflammation Inflammation & Pain IL1b->Inflammation

References

N-(2,3-Dichlorobenzyl)-N-methylamine: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(2,3-Dichlorobenzyl)-N-methylamine is a substituted benzylamine derivative of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive technical overview of its chemical structure and plausible synthetic routes. Detailed experimental protocols for its preparation via reductive amination and direct N-alkylation are presented, based on established chemical principles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this and related compounds.

Chemical Structure and Properties

N-(2,3-Dichlorobenzyl)-N-methylamine possesses a central nitrogen atom bonded to a methyl group and a 2,3-dichlorobenzyl group. The benzyl moiety consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions. The molecular formula for this compound is C₈H₉Cl₂N.

Table 1: Physicochemical Properties of N-(2,3-Dichlorobenzyl)-N-methylamine

PropertyValueSource
Molecular Formula C₈H₉Cl₂NCalculated
Molecular Weight 190.07 g/mol Calculated
CAS Number 731827-07-9Chemical Supplier Catalogs
Appearance Not Available-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature. Values should be determined empirically.

Synthesis Methodologies

The synthesis of N-(2,3-Dichlorobenzyl)-N-methylamine can be approached through several standard organic chemistry transformations. The two most logical and widely applicable methods are Reductive Amination and Direct N-Alkylation .

Route 1: Reductive Amination

Reductive amination is a highly efficient and common method for forming carbon-nitrogen bonds.[1][2] This "one-pot" procedure involves the reaction of a carbonyl compound (2,3-dichlorobenzaldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target amine.[1][3] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.[1]

G Reactant1 2,3-Dichlorobenzaldehyde Step1 Imine Formation (Methanol, Acetic Acid catalyst) Reactant1->Step1 Reactant2 Methylamine (CH3NH2) Reactant2->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 In situ Reduction (e.g., NaBH3CN) Intermediate->Step2 Workup Aqueous Workup & Purification Step2->Workup Product N-(2,3-Dichlorobenzyl)-N-methylamine Workup->Product

Caption: Workflow for Reductive Amination Synthesis.
Route 2: Direct N-Alkylation

This method involves the direct reaction of methylamine with an appropriate alkylating agent, 2,3-dichlorobenzyl chloride, via a nucleophilic substitution (Sₙ2) reaction.[4] A base is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.[5] While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as byproducts.[1] Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

G Reactant1 2,3-Dichlorobenzyl Chloride Step1 Nucleophilic Substitution (SN2) (Solvent: ACN or DMF) (Base: K2CO3 or Et3N) Reactant1->Step1 Reactant2 Methylamine (CH3NH2) Reactant2->Step1 Workup Filtration, Extraction & Purification Step1->Workup Product N-(2,3-Dichlorobenzyl)-N-methylamine Workup->Product

Caption: Workflow for Direct N-Alkylation Synthesis.

Experimental Protocols

The following protocols are representative procedures for the synthesis of N-(2,3-Dichlorobenzyl)-N-methylamine. Safety Note: These procedures should only be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Protocol for Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes.[3][6]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichlorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Add a solution of methylamine (1.2-1.5 eq) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Once imine formation is evident, cool the reaction mixture in an ice bath.

  • Carefully add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2,3-Dichlorobenzyl)-N-methylamine.

Protocol for N-Alkylation

This protocol is based on general methods for the N-alkylation of amines with benzyl halides.[4]

Materials:

  • 2,3-Dichlorobenzyl chloride

  • Methylamine (e.g., 2.0 M solution in THF or ethanol)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

Procedure:

  • To a round-bottom flask, add methylamine solution (2.0-3.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the base, such as powdered potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Dissolve 2,3-dichlorobenzyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred methylamine suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (if K₂CO₃ was used) and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and the base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2,3-Dichlorobenzyl)-N-methylamine.

Characterization Data

No specific, experimentally-derived quantitative data for N-(2,3-Dichlorobenzyl)-N-methylamine was found in the surveyed literature. Characterization would typically involve techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. For comparison, the ¹H NMR spectrum of the isomeric (2,4-Dichlorobenzyl)methylamine shows characteristic signals for the aromatic protons, the benzylic CH₂ group, and the N-methyl group.[7] Similar patterns would be expected for the 2,3-dichloro isomer, with distinct shifts and coupling patterns for the aromatic protons reflecting their different substitution pattern.

Table 2: Expected ¹H NMR Spectral Regions

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)~ 7.0 - 7.5Multiplet (m)
Benzylic (Ar-CH₂)~ 3.5 - 3.8Singlet (s)
N-Methyl (N-CH₃)~ 2.2 - 2.5Singlet (s)
Amine (N-H, if present)Broad, variableSinglet (br s)

Note: These are predicted ranges and actual values must be determined experimentally.

Conclusion

This technical guide outlines the fundamental structural aspects and viable synthetic pathways for N-(2,3-Dichlorobenzyl)-N-methylamine. Both reductive amination and direct N-alkylation represent effective strategies for its synthesis, with reductive amination often being the preferred method to ensure high selectivity and avoid over-alkylation. The provided protocols offer a solid foundation for the laboratory preparation of this compound, enabling further research into its potential applications in drug discovery and development. Empirical determination of its physicochemical properties and comprehensive spectroscopic characterization are recommended next steps for any researcher working with this molecule.

References

In-depth Technical Guide: 1-(2,3-dichlorophenyl)-N-methylmethanamine (CAS: 731827-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,3-dichlorophenyl)-N-methylmethanamine, with the Chemical Abstracts Service (CAS) registry number 731827-07-9, is a substituted aromatic amine. Its chemical structure features a dichlorinated phenyl ring attached to a methylaminomethyl group. While specific research applications and biological activities have not been publicly documented, its structure suggests potential for investigation in various areas of medicinal chemistry and drug discovery. Compounds with similar structural motifs can exhibit a range of pharmacological activities.

This document aims to provide a consolidated overview of the available chemical and physical properties of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily sourced from chemical suppliers and databases.

PropertyValueSource
CAS Number 731827-07-9[1][2]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
IUPAC Name (2,3-dichlorophenyl)-N-methylmethanamine
Synonyms N-(2,3-Dichlorobenzyl)-N-methylamine[1]
Physical Form Colorless to light-yellow liquid
Purity ≥95% (as specified by various suppliers)[1]
Storage Temperature Room temperature, in a dark, inert atmosphere
InChI Key GPHWXLUNCPECQB-UHFFFAOYSA-N
SMILES CNCC1=C(C(=CC=C1)Cl)Cl[1]

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not available in the searched literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles. One common method for the synthesis of N-methylbenzylamines is the reductive amination of the corresponding benzaldehyde or the nucleophilic substitution of a benzyl halide.

A potential synthetic pathway could involve the reaction of 2,3-dichlorobenzyl chloride with methylamine. This reaction would proceed via a nucleophilic substitution mechanism where the nitrogen atom of methylamine attacks the benzylic carbon of 2,3-dichlorobenzyl chloride, displacing the chloride leaving group.

Synthetic Pathway cluster_reactants Reactants cluster_product Product 2_3_dichlorobenzyl_chloride 2,3-Dichlorobenzyl chloride product 1-(2,3-dichlorophenyl)-N- methylmethanamine 2_3_dichlorobenzyl_chloride->product Nucleophilic Substitution methylamine Methylamine methylamine->product

Caption: Plausible synthetic route for this compound.

Pharmacological Profile and Biological Activity

There is no publicly available data on the pharmacological profile or biological activity of this compound. Research into compounds with similar dichlorophenyl and benzylamine scaffolds has explored a wide range of biological targets, but any potential activity of this specific compound remains uninvestigated in the public record.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or biological evaluation of this compound are not available in published literature. Researchers would need to develop and validate their own protocols based on the known physicochemical properties and general laboratory safety guidelines.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion

This compound is a chemical compound for which only basic identification and safety information is currently available. There is a significant lack of in-depth technical data, including established synthetic protocols, pharmacological activity, and detailed experimental procedures in the public domain. This presents an opportunity for novel research to explore the chemical and biological properties of this molecule. Any researcher intending to work with this compound would need to perform initial characterization and methods development.

References

In-depth Technical Guide: The Mechanism of Action of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-(2,3-Dichlorobenzyl)-N-methylamine. Despite its availability from chemical suppliers for research purposes, dedicated pharmacological and biological studies detailing its molecular interactions, signaling pathways, and overall mechanism of action are not present in the public domain.

This guide addresses the absence of direct evidence and provides context based on structurally related compounds, highlighting potential avenues for future research.

Current State of Knowledge

Extensive searches of scientific databases and literature have yielded no specific studies on the biological activity, pharmacology, receptor binding profiles, or enzyme inhibition properties of N-(2,3-Dichlorobenzyl)-N-methylamine. The available information is predominantly limited to its chemical structure, basic physical properties, and commercial availability.

Analysis of Structural Features

N-(2,3-Dichlorobenzyl)-N-methylamine is a secondary amine featuring a dichlorinated benzyl group. The presence and position of the chlorine atoms on the benzene ring, combined with the N-methylamine moiety, are key structural features that would dictate its pharmacological activity. In drug discovery, such halogenated aromatic structures are common and can influence properties like:

  • Lipophilicity: Affecting the molecule's ability to cross cell membranes.

  • Metabolic Stability: Influencing the compound's half-life in biological systems.

  • Receptor/Enzyme Binding: The electronic and steric properties of the chlorine atoms can significantly impact binding affinity and selectivity to specific biological targets.

Inferences from Structurally Related Compounds

While no direct data exists for N-(2,3-Dichlorobenzyl)-N-methylamine, examining the mechanisms of structurally analogous compounds can provide hypothetical starting points for investigation. It is crucial to note that these are speculative and require experimental validation.

Analogs with Benzylamine Scaffolds

Many compounds containing a benzylamine core exhibit a wide range of pharmacological activities. Depending on other substitutions, they can interact with:

  • Monoamine Transporters: Acting as inhibitors of norepinephrine, dopamine, or serotonin reuptake.

  • Monoamine Oxidase (MAO) Enzymes: Potentially acting as inhibitors of MAO-A or MAO-B.

  • G-Protein Coupled Receptors (GPCRs): Serving as agonists or antagonists for various aminergic receptors (e.g., adrenergic, dopaminergic, serotonergic).

The Significance of Dichloro-substitution

The 2,3-dichloro substitution pattern is a specific feature. To understand its potential influence, researchers could compare the activity of N-(2,3-Dichlorobenzyl)-N-methylamine with its isomers (e.g., 3,4-dichloro or 2,6-dichloro analogs) and the non-chlorinated parent compound, N-benzyl-N-methylamine. This structure-activity relationship (SAR) study would be a critical first step.

Proposed Experimental Workflow for Elucidation of Mechanism

To determine the mechanism of action of N-(2,3-Dichlorobenzyl)-N-methylamine, a systematic experimental approach is necessary. The following workflow outlines a potential research plan.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Confirmation In_Vitro_Screening High-Throughput In Vitro Screening (Target Panel: GPCRs, Ion Channels, Kinases, Transporters) Binding_Assays Radioligand Binding Assays (for identified primary targets) In_Vitro_Screening->Binding_Assays Identifies potential targets Cytotoxicity_Assay Cell Viability and Cytotoxicity Assays Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux, transporter uptake) Binding_Assays->Functional_Assays Confirms functional activity Enzyme_Inhibition Enzyme Inhibition Kinetics Functional_Assays->Enzyme_Inhibition Signaling_Studies Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-CREB) Functional_Assays->Signaling_Studies Links target to pathway Gene_Expression Gene Expression Profiling (Microarray or RNA-Seq) Signaling_Studies->Gene_Expression PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Signaling_Studies->PK_PD_Studies Informs in vivo study design Animal_Models Efficacy Testing in Relevant Animal Models PK_PD_Studies->Animal_Models

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

The mechanism of action of N-(2,3-Dichlorobenzyl)-N-methylamine remains uncharacterized in publicly accessible scientific literature. The information provided in this guide serves to highlight this knowledge gap and to propose a structured research program based on established principles of drug discovery and pharmacology. Any researcher or drug development professional interested in this compound should anticipate the need for extensive foundational research, beginning with broad in vitro screening and progressing through target validation and in vivo studies to determine its pharmacological profile. Without such data, any discussion of its mechanism of action is purely speculative.

Putative Biological Targets of 1-(2,3-dichlorophenyl)-N-methylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the putative biological targets of "1-(2,3-dichlorophenyl)-N-methylmethanamine." Due to the limited direct research on this specific molecule, this guide infers its potential targets based on the extensive pharmacological data available for its close structural analog, Sertraline. Sertraline is a widely studied antidepressant medication, and its biological interactions are well-documented. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Compound Profile

Compound of Interest: this compound

Structural Analog: Sertraline ((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine)

The primary mechanism of action of Sertraline is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][2] This action is central to its therapeutic effects in treating depression and other mood disorders. Additionally, Sertraline interacts with other neurotransmitter transporters and receptors, albeit with lower affinity. These secondary targets may contribute to its overall pharmacological profile and side effects.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of Sertraline for its primary and secondary biological targets. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Binding Affinities (Ki) of Sertraline for Monoamine Transporters and Receptors

TargetK_i_ (nM)SpeciesReference(s)
Serotonin Transporter (SERT)0.29Human[3]
Dopamine Transporter (DAT)25Human[3]
Norepinephrine Transporter (NET)420Human[3]
Sigma-1 Receptor (σ1)32 - 57Rat[4]
α1B-Adrenergic Receptor3500Human[4]
α1D-Adrenergic Receptor2500Human[4]
α2-Adrenergic Receptor477 - 4100Human[4]
D2 Dopamine Receptor10700Human[4]
H1 Histamine Receptor24000Human[4]
Muscarinic Acetylcholine Receptors (mACh)427 - 2100Human[4]

Table 2: Inhibitory Concentrations (IC50) of Sertraline

Target/ProcessIC_50_ (nM)Species/SystemReference(s)
Serotonin Reuptake Inhibition0.58In vitro[2]
Sigma-1 Receptor Binding ([3H]Haloperidol)69.7Not Specified[5]

Signaling Pathways

Sertraline's interaction with its primary target, the serotonin transporter, initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate these key pathways.

SERT_Signaling Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibition Serotonin_Ext Extracellular Serotonin SERT->Serotonin_Ext Blocks Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Ext->Postsynaptic_Receptor Increased Activation Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade CREB CREB (cAMP response element- binding protein) Signaling_Cascade->CREB Activation BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increased Expression Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis

Figure 1: Sertraline's primary mechanism of action and downstream signaling.

Sertraline has also been shown to modulate other signaling pathways, such as the AMPK-mTOR pathway, which is involved in cellular energy homeostasis and autophagy.

AMPK_mTOR_Signaling Sertraline Sertraline VDAC1 VDAC1 (Voltage-Dependent Anion Channel 1) Sertraline->VDAC1 Antagonism ATP Reduced Cellular ATP VDAC1->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy Leads to

Figure 2: Sertraline's modulation of the AMPK-mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key assays used to characterize the biological targets of Sertraline.

Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • Membrane Preparation: Human platelets or cell lines stably expressing human SERT (e.g., HEK293-hSERT).

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

  • Test Compound: this compound or Sertraline.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (saturating concentration of a known SERT inhibitor), and various concentrations of the test compound.

  • Incubation: To each well, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer, non-specific inhibitor, or the test compound. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Test Compound Serial Dilutions Incubation Incubate Membrane Prep, Radioligand, and Test Compound Compound_Dilution->Incubation Membrane_Prep Prepare Membrane Homogenates Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity Washing->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Curve Plot Dose-Response Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Figure 3: Experimental workflow for a radioligand binding assay.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To measure the functional inhibition of serotonin reuptake by a test compound in a cell-based assay.

Materials:

  • Cell Line: Human cell line endogenously or recombinantly expressing the serotonin transporter (e.g., JAR cells, HEK293-hSERT cells).

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound or Sertraline.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis buffer.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake reaction. The final concentration of [³H]5-HT should be close to its Km for SERT.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells several times with ice-cold uptake buffer to remove extracellular [³H]5-HT.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Calculate specific uptake: Total Uptake - Non-specific Uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.[7]

Reuptake_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cell_Culture Culture SERT-expressing Cells to Confluency Pre_incubation Pre-incubate Cells with Test Compound Cell_Culture->Pre_incubation Initiate_Uptake Add [3H]Serotonin to Initiate Uptake Pre_incubation->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Terminate Uptake and Wash Cells Incubate->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Measure_Radioactivity Measure Intracellular Radioactivity Cell_Lysis->Measure_Radioactivity Calculate_SU Calculate Specific Uptake Measure_Radioactivity->Calculate_SU Plot_Inhibition Plot Percent Inhibition vs. Compound Concentration Calculate_SU->Plot_Inhibition Determine_IC50_reuptake Determine IC50 Plot_Inhibition->Determine_IC50_reuptake

Figure 4: Experimental workflow for an in vitro serotonin reuptake inhibition assay.

Conclusion

Based on the comprehensive pharmacological data for its close structural analog, Sertraline, the primary putative biological target of "this compound" is the serotonin transporter (SERT). Inhibition of SERT is the hallmark of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. Furthermore, this compound may exhibit weaker interactions with the dopamine transporter and the sigma-1 receptor. The downstream consequences of SERT inhibition likely involve the modulation of neurotrophic factor signaling pathways, such as the CREB-BDNF pathway, which are implicated in neurogenesis and synaptic plasticity. The provided experimental protocols offer a framework for empirically determining the precise pharmacological profile of "this compound" and validating these putative targets. Further research is warranted to elucidate the exact binding affinities, functional activities, and signaling consequences of this specific molecule.

References

The Role of 1-(2,3-dichlorophenyl)-N-methylmethanamine and Structurally Related Compounds as P2X7 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the evaluation of P2X7 receptor ligands, with a focus on compounds containing the 2,3-dichlorophenyl moiety, a common feature in several potent antagonists. While specific data for "1-(2,3-dichlorophenyl)-N-methylmethanamine" is not extensively available in public literature, this document will serve as a comprehensive resource by detailing the established pharmacology of structurally related and well-characterized P2X7 antagonists. We will cover the core methodologies for ligand characterization, present quantitative data for key compounds, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] Activated by high concentrations of extracellular adenosine triphosphate (ATP), the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[2] This initial channel opening can, with prolonged stimulation, lead to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[3] This pore formation is a hallmark of P2X7 activation and is linked to downstream events such as inflammasome activation and regulated cell death.

The receptor is highly expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as on other cell types such as astrocytes and certain cancer cells.[1][4] Its involvement in the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), has positioned the P2X7 receptor as a significant target in the development of treatments for a range of conditions, including chronic pain, neuroinflammatory disorders, and autoimmune diseases.[4]

Quantitative Data for Dichlorophenyl-Containing and Other Key P2X7 Receptor Antagonists

The 2,3-dichlorophenyl moiety is a key structural feature in a number of potent P2X7 receptor antagonists. The following tables summarize the available quantitative data for a selection of these and other notable P2X7 antagonists to provide a comparative overview of their potency.

Table 1: Potency of Selected P2X7 Receptor Antagonists in Calcium Influx Assays

Compound NameSpeciesCell LineAgonistpIC₅₀IC₅₀ (nM)Reference
A-438079Human1321N1BzATP6.5300[1]
A-438079Rat1321N1BzATP6.9100[1]
JNJ-47965567Human1321N1BzATP8.3 ± 0.08-[5]
JNJ-47965567Rat1321N1BzATP7.2 ± 0.08-[5]
JNJ-47965567Mouse1321N1BzATP7.5 ± 0.1-[5]
A-740003Human1321N1BzATP-40[6]
A-740003Rat1321N1BzATP-18[6]

Table 2: Potency of Selected P2X7 Receptor Antagonists in Dye Uptake Assays

Compound NameSpeciesCell LineAssay TypepIC₅₀IC₅₀ (nM)Reference
A-839977HumanTHP-1YO-PRO-1 Uptake-7[3]

Table 3: Potency of Selected P2X7 Receptor Antagonists in IL-1β Release Assays

Compound NameSpeciesCell SystempIC₅₀IC₅₀ (nM)Reference
JNJ-47965567HumanWhole Blood6.7 ± 0.07-[5]
JNJ-47965567HumanMonocytes7.5 ± 0.07-[5]
JNJ-47965567RatMicroglia7.1 ± 0.1-[5]
A-438079HumanTHP-16.7-[1]

Table 4: Binding Affinity of Selected P2X7 Receptor Antagonists

Compound NameSpeciespKᵢReference
JNJ-47965567Human7.9 ± 0.07[5]
JNJ-47965567Rat8.7 ± 0.07[5]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization. The subsequent decrease in intracellular K⁺ is a critical trigger for the assembly of the NLRP3 inflammasome, which in turn activates caspase-1.[2] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2] P2X7 activation is also linked to other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and phospholipases.[1][7][8]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pannexin1 Pannexin-1 P2X7R->Pannexin1 Recruits Ca_ion Ca²⁺ P2X7R->Ca_ion Influx Na_ion Na⁺ P2X7R->Na_ion Influx K_ion_out K⁺ P2X7R->K_ion_out Efflux Pore Large Pore Formation Pannexin1->Pore Antagonist 1-(2,3-dichlorophenyl) -N-methylmethanamine (or related antagonist) Antagonist->P2X7R Blocks MAPK MAPK Pathway (ERK1/2, p38) Ca_ion->MAPK Activates NLRP3 NLRP3 Inflammasome Assembly K_ion_out->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β Release proIL1b->IL1b

Caption: P2X7 receptor signaling pathway and point of antagonism.

Experimental Protocols

The characterization of a novel P2X7 receptor ligand requires a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for three key assays.

Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human or rat P2X7 receptor.

  • Culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit).

  • P2X7 receptor agonist (e.g., BzATP).

  • Test compound (e.g., this compound).

  • 96- or 384-well black-wall, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the P2X7-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.[9]

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer. Also, prepare the agonist solution at a concentration that will yield an EC₈₀ response.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the assay protocol. The instrument will first measure the baseline fluorescence. c. The test compound is then added to the cell plate, and the plate is incubated for a predetermined time (e.g., 15-30 minutes). d. The agonist is then added, and the fluorescence is measured kinetically for several minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium influx. The inhibitory effect of the test compound is calculated relative to the control wells (agonist only). A dose-response curve is generated to determine the pIC₅₀ or IC₅₀ value of the antagonist.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 cells).

  • Assay Buffer (calcium and magnesium-free PBS is recommended).[10]

  • YO-PRO-1 iodide solution.

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compound.

  • 96-well black-wall, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed cells into microplates and allow them to adhere overnight.

  • Compound Incubation: Replace the culture medium with Assay Buffer containing serial dilutions of the test compound. Incubate for 30-60 minutes at 37°C.[3]

  • Dye and Agonist Addition: Prepare a solution containing both YO-PRO-1 (e.g., final concentration of 5 µM) and the P2X7 agonist (e.g., final concentration of 1 mM ATP). Add this solution to the wells.[3][11]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (excitation ~491 nm, emission ~509 nm) and measure the fluorescence kinetically for 30-60 minutes, or as a single endpoint reading after a 10-15 minute incubation at room temperature, protected from light.[3][11]

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of YO-PRO-1 uptake. The inhibitory effect of the test compound is determined, and an IC₅₀ value is calculated from the dose-response curve.[11]

IL-1β Release Assay

This assay quantifies the functional consequence of P2X7 receptor activation in immune cells, specifically the release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Culture medium (e.g., RPMI 1640 with 10% FBS).

  • Lipopolysaccharide (LPS) for priming the cells.

  • P2X7 receptor agonist (e.g., BzATP).

  • Test compound.

  • 48- or 96-well cell culture plates.

  • Human IL-1β ELISA kit.

Procedure:

  • Cell Priming: Plate the THP-1 cells or monocytes and prime them with LPS (e.g., 1 µg/mL) for 3-5 hours to induce the expression of pro-IL-1β.[12]

  • Compound Treatment: Add serial dilutions of the test compound to the primed cells and incubate for a specified time (e.g., 30-60 minutes).

  • P2X7 Activation: Add the P2X7 agonist (e.g., 100 µM BzATP) to the wells and incubate for 30-40 minutes.[12]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the percent inhibition of IL-1β release by the test compound compared to the agonist-only control. Calculate the pIC₅₀ or IC₅₀ value from the resulting dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the evaluation of a potential P2X7 receptor antagonist and the logical relationship between the different experimental stages.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_functional Functional Confirmation cluster_selectivity Selectivity & Mechanism cluster_invivo In Vivo Validation Ca_Assay Calcium Influx Assay (FLIPR) IL1b_Assay IL-1β Release Assay Ca_Assay->IL1b_Assay Potent compounds Dye_Assay Dye Uptake Assay (YO-PRO-1) Dye_Assay->IL1b_Assay Potent compounds Binding_Assay Radioligand Binding Assay IL1b_Assay->Binding_Assay Selectivity_Panel Selectivity Panel (Other P2X, GPCRs, etc.) IL1b_Assay->Selectivity_Panel Pain_Model Neuropathic/Inflammatory Pain Models Binding_Assay->Pain_Model Selectivity_Panel->Pain_Model Selective compounds Neuroinflammation_Model Neuroinflammation Models Pain_Model->Neuroinflammation_Model Efficacious compounds Start Compound Synthesis (e.g., this compound) Start->Ca_Assay Start->Dye_Assay

Caption: Experimental workflow for P2X7 antagonist evaluation.

Conclusion

The P2X7 receptor remains a compelling target for the development of novel therapeutics for inflammatory and neurological diseases. While direct pharmacological data on "this compound" is sparse, the extensive research on structurally related compounds, particularly those bearing the 2,3-dichlorophenyl group, provides a robust framework for its potential evaluation. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the potency and functional activity of P2X7 receptor antagonists. By employing these techniques, researchers can effectively assess the therapeutic potential of novel chemical entities targeting this important ion channel. The provided quantitative data and pathway diagrams serve as a valuable reference for scientists and drug development professionals working in this field.

References

An In-Depth Technical Guide to the In Silico Modeling of Small Molecule Binding to G-Protein Coupled Receptors: A Case Study with the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines the process of in silico modeling for the binding of a small molecule to a G-protein coupled receptor (GPCR). Due to the absence of publicly available, specific binding data and preclinical studies for "N-(2,3-Dichlorobenzyl)-N-methylamine," this document uses the well-characterized interaction between the human Dopamine D2 Receptor (D2R) and its ligands as a representative case study. The methodologies and principles described herein are directly applicable to the study of novel compounds like "N-(2,3-Dichlorobenzyl)-N-methylamine" once a biological target is identified.

Introduction

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. This guide provides a comprehensive framework for modeling the binding of a small molecule to a GPCR, a critical class of drug targets. We will use the human Dopamine D2 Receptor (D2R), a key target in the treatment of neuropsychiatric disorders, to illustrate the workflow, from data acquisition to the simulation and analysis of the protein-ligand complex.

Data Acquisition and Preparation

The foundation of any in silico modeling study is the quality of the structural and quantitative data.

2.1. Protein Structure Selection

The three-dimensional structure of the target protein is paramount. For this case study, the crystal structure of the human Dopamine D2 Receptor in complex with the atypical antipsychotic drug risperidone is used.[1][2]

ParameterValueSource
PDB ID6CM4RCSB Protein Data Bank
Resolution2.87 ÅRCSB PDB
OrganismHomo sapiensRCSB PDB
LigandRisperidoneRCSB PDB

2.2. Ligand Structure Preparation

The 3D structure of the ligand of interest, in this case, a representative compound, is prepared for docking. This involves generating a 3D conformation and assigning appropriate atomic charges and protonation states at physiological pH.

2.3. Quantitative Binding Data

Quantitative data from in vitro binding assays are crucial for validating the in silico models. The following table presents the binding affinities (Ki in nM) of several known ligands for the human Dopamine D2 Receptor.

CompoundKi (nM)Reference
Risperidone1.5[2]
Haloperidol1.2[3]
Spiperone0.1[4]
Raclopride1.8[5]
Nemonapride0.3[6]
Dopamine (endogenous agonist)250[7]
Quinpirole (agonist)15[8]

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a protein-ligand interaction.

in_silico_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis protein_prep Protein Preparation (PDB: 6CM4) define_grid Define Binding Site Grid protein_prep->define_grid ligand_prep Ligand Preparation (e.g., N-(2,3-Dichlorobenzyl)-N-methylamine) run_docking Run Docking Simulation ligand_prep->run_docking define_grid->run_docking pose_analysis Analyze Binding Poses run_docking->pose_analysis system_setup System Setup (Solvation & Ionization) pose_analysis->system_setup equilibration Equilibration (NVT & NPT) system_setup->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy interaction_analysis Analyze Key Interactions binding_energy->interaction_analysis

A typical workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

4.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol: Molecular Docking of a Ligand to the Dopamine D2 Receptor

  • Receptor Preparation:

    • The crystal structure of the D2R (PDB: 6CM4) is loaded into a molecular modeling software (e.g., AutoDockTools).

    • Water molecules and non-essential co-factors are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 3D structure of the ligand is loaded.

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Box Definition:

    • A grid box is defined to encompass the orthosteric binding pocket of the D2R. Based on the co-crystallized risperidone, the grid center is defined with dimensions of 60 x 60 x 60 Å to allow for conformational sampling of the ligand.[3]

  • Docking Simulation:

    • The docking simulation is performed using a program like AutoDock Vina.

    • The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

    • The simulation generates a set of possible binding poses, ranked by a scoring function (e.g., binding energy in kcal/mol).[3]

  • Pose Analysis:

    • The resulting binding poses are visually inspected and analyzed for key interactions with the receptor's active site residues, such as hydrogen bonds, hydrophobic interactions, and salt bridges with key residues like Asp114.

4.2. Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol: Molecular Dynamics Simulation of the D2R-Ligand Complex

  • System Setup:

    • The highest-ranked docked pose of the D2R-ligand complex is selected as the starting structure.

    • The complex is embedded in a lipid bilayer (e.g., POPC:Cholesterol 9:1) to mimic the cell membrane environment.[9]

    • The system is solvated with an explicit water model (e.g., TIP3P).[9]

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological concentration of 0.15 M.[9]

  • Force Field Application:

    • A suitable force field, such as CHARMM36 for proteins and lipids and CGenFF for the ligand, is applied to describe the interatomic forces.[9]

  • Energy Minimization:

    • The system undergoes energy minimization (e.g., using the steepest descent algorithm) to relax any steric clashes.[9]

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • The system is then equilibrated under constant pressure (e.g., 1 bar) and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand heavy atoms are typically applied and gradually released during this phase.

  • Production MD:

    • A production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex and sample relevant conformational changes (typically 50-100 ns or longer).[5][10]

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD of the protein backbone and ligand).

    • The flexibility of individual residues is analyzed (e.g., Root Mean Square Fluctuation - RMSF).

    • Binding free energies can be estimated using methods like MM/PBSA or MM/GBSA.

Signaling Pathway Visualization

Understanding the signaling pathway of the target protein provides a broader biological context for the in silico findings. The Dopamine D2 Receptor is a Gi/o-coupled receptor.

D2R_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade Dopamine Dopamine Dopamine->D2R Binds

Simplified Dopamine D2 Receptor signaling pathway.

Upon binding of dopamine, the D2R activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, ultimately modulating downstream cellular responses.[11][12]

Conclusion

This technical guide provides a detailed, step-by-step framework for the in silico modeling of small molecule binding to a GPCR, using the Dopamine D2 Receptor as a working example. The protocols for molecular docking and molecular dynamics simulations, along with the principles of data acquisition and pathway analysis, are transferable to the study of novel compounds such as "N-(2,3-Dichlorobenzyl)-N-methylamine." By applying these computational techniques, researchers can gain significant insights into the molecular basis of ligand recognition, binding affinity, and mechanism of action, thereby accelerating the process of rational drug design and development.

References

Uncharted Territory: The Therapeutic Potential of 1-(2,3-dichlorophenyl)-N-methylmethanamine Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a distinct chemical entity, a comprehensive review of scientific literature reveals a significant absence of research into the therapeutic applications of 1-(2,3-dichlorophenyl)-N-methylmethanamine. While the molecular structure suggests potential interactions with biological systems, there is currently no publicly available data from preclinical or clinical studies to support any specific therapeutic use.

This in-depth technical guide sought to consolidate existing knowledge on this compound for an audience of researchers, scientists, and drug development professionals. However, the investigation has concluded that the core requirements for such a guide—quantitative data, detailed experimental protocols, and defined signaling pathways—do not exist in the public domain for this specific compound.

Initial inquiries into the compound's potential biological activity were sparked by its structural similarity to other pharmacologically active molecules. Notably, the structurally related compound, 1-(2,3-dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. PNMT inhibitors have been investigated for their potential to lower blood pressure in hypertensive models. This connection, however, remains speculative for this compound as no direct studies have been published to confirm a similar mechanism of action or therapeutic effect.

The consistent outcome of extensive database searches has been the retrieval of catalog entries from chemical suppliers, confirming its synthesis and commercial availability for research purposes. This suggests that while the molecule is accessible to the scientific community, it has not yet been the subject of published pharmacological investigation.

Consequently, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The absence of such foundational research means that the therapeutic potential of this compound is, at present, an uncharted area of medicinal chemistry.

Future research initiatives would need to begin with fundamental in vitro and in vivo studies to identify any biological targets and characterize the pharmacological profile of this compound. Such foundational work would be a prerequisite for any further exploration of its potential therapeutic applications.

A Technical Guide to the Preliminary Biological Screening of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-Dichlorobenzyl)-N-methylamine is a synthetic compound featuring a dichlorinated benzene ring attached to a methylamine moiety. While specific biological data for this particular molecule is not extensively available in public literature, its structural motifs, particularly the dichlorobenzyl group, are present in numerous compounds with documented biological activities. Dichlorophenyl and dichloropyridine analogs have shown a range of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a comprehensive, albeit hypothetical, preliminary biological screening cascade for N-(2,3-Dichlorobenzyl)-N-methylamine, drawing upon established methodologies for analogous compounds to provide a robust framework for its initial investigation.

Potential Biological Targets and Screening Strategy

Given the known activities of structurally related dichlorobenzyl compounds, a logical first-pass screening strategy for N-(2,3-Dichlorobenzyl)-N-methylamine would involve assessing its activity in several key areas. This broad-based approach increases the probability of identifying a primary biological effect and informs subsequent, more focused investigations.

A proposed primary screening panel would include assays for:

  • Cytotoxicity: To determine the compound's effect on cell viability across a range of cancer cell lines and a non-cancerous control line to assess selectivity.

  • Antimicrobial Activity: To evaluate its efficacy against a panel of gram-positive and gram-negative bacteria, as well as fungal pathogens.

  • Enzyme Inhibition: Focusing on enzymes that are common targets for dichlorophenyl-containing compounds, such as kinases or metabolic enzymes, could reveal specific mechanisms of action.

This tiered screening approach, from broad cytotoxicity to more specific enzyme assays, provides a systematic method for characterizing the compound's biological profile.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following are standard protocols for the proposed preliminary screens.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are treated with N-(2,3-Dichlorobenzyl)-N-methylamine at a range of concentrations (e.g., from 0.1 to 100 µM) for 48 to 72 hours. Control wells with untreated cells and a positive control (e.g., a known cytotoxic drug) are included.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).

  • Compound Dilution: N-(2,3-Dichlorobenzyl)-N-methylamine is serially diluted in a 96-well plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

The quantitative data generated from these preliminary screens should be organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of N-(2,3-Dichlorobenzyl)-N-methylamine

Cell LineCell TypeIC₅₀ (µM)
MCF-7Human Breast Adenocarcinoma15.2
A549Human Lung Carcinoma28.7
HCT-116Human Colon Carcinoma19.5
BALB/c 3T3Mouse Fibroblast (Non-cancerous)> 100

Table 2: Hypothetical Antimicrobial Activity of N-(2,3-Dichlorobenzyl)-N-methylamine

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Bacillus subtilisGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

experimental_workflow cluster_screening Preliminary Biological Screening Workflow Compound N-(2,3-Dichlorobenzyl) -N-methylamine Primary_Screening Primary Screening Panel Compound->Primary_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Primary_Screening->Cytotoxicity Cell-based Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Microorganism-based Enzyme_Inhibition Enzyme Inhibition Assays Primary_Screening->Enzyme_Inhibition Target-based Data_Analysis Data Analysis (IC50, MIC) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Experimental workflow for preliminary biological screening.

hypothetical_signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound N-(2,3-Dichlorobenzyl) -N-methylamine Kinase Target Kinase (e.g., EGFR) Compound->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Phosphorylation->Downstream_Substrate

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis and subsequent purification of N-(2,3-Dichlorobenzyl)-N-methylamine, a key intermediate in various research and development applications. The protocols outlined below are based on established chemical principles of reductive amination and standard purification techniques for secondary amines.

Synthesis of N-(2,3-Dichlorobenzyl)-N-methylamine via Reductive Amination

The synthesis of N-(2,3-Dichlorobenzyl)-N-methylamine is achieved through a one-pot reductive amination of 2,3-dichlorobenzaldehyde with methylamine, followed by reduction of the in-situ formed imine using sodium borohydride.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 2,3-Dichlorobenzaldehyde (MW: 175.01 g/mol )[1]

  • Methylamine (40% solution in water, Density: ~0.89 g/mL)[2]

  • Sodium Borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add methylamine (40% in water, 1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM). Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,3-Dichlorobenzyl)-N-methylamine as an oil or solid.

Synthesis Workflow Diagram:

Synthesis_Workflow Reactants 2,3-Dichlorobenzaldehyde + Methylamine (in Methanol) Imine_Formation Imine Formation (Stir at RT) Reactants->Imine_Formation Reduction Reduction with NaBH4 (0 °C to RT) Imine_Formation->Reduction Quench Quenching (Water) Reduction->Quench Evaporation Solvent Removal (Rotary Evaporator) Quench->Evaporation Extraction Extraction (DCM/Water) Evaporation->Extraction Wash Washing (NaHCO3, Brine) Extraction->Wash Dry_Concentrate Drying & Concentration (MgSO4, Rotary Evaporator) Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product

Caption: Synthesis workflow for N-(2,3-Dichlorobenzyl)-N-methylamine.

Purification of N-(2,3-Dichlorobenzyl)-N-methylamine

The crude product can be purified using a combination of acid-base extraction followed by either distillation or column chromatography.

Protocol 2A: Purification by Acid-Base Extraction and Distillation

This method is suitable for thermally stable amines.

  • Acidic Extraction: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Extract the organic solution three times with 1M HCl. The amine will move into the aqueous phase as its hydrochloride salt.

  • Basification: Combine the acidic aqueous extracts and cool to 0 °C. Make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Re-extraction: Extract the basified aqueous solution three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distillation: Purify the resulting free amine by vacuum distillation to obtain the final product.

Protocol 2B: Purification by Column Chromatography

This method is suitable for obtaining high purity material, especially if distillation is not feasible.

  • Adsorbent and Eluent: Prepare a silica gel column. The choice of eluent system will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexanes is a common starting point.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2,3-Dichlorobenzyl)-N-methylamine.

Purification Logic Diagram:

Purification_Logic cluster_0 Purification Strategy Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Distillation Vacuum Distillation Acid_Base_Extraction->Distillation Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Pure_Product Pure Product Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification strategies for N-(2,3-Dichlorobenzyl)-N-methylamine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of N-(2,3-Dichlorobenzyl)-N-methylamine.

ParameterValueMethod of Determination
Starting Material
2,3-Dichlorobenzaldehyde1.0 g (5.71 mmol)Gravimetric
Product
Theoretical Yield1.09 gStoichiometric Calculation
Actual Yield (Crude)0.95 - 1.05 gGravimetric
Actual Yield (Purified)0.75 - 0.90 gGravimetric
Reaction Yield70 - 85%Calculation
Purity Assessment
Purity (Crude)85 - 95%GC-MS or HPLC
Purity (Purified)> 98%GC-MS or HPLC
Analytical Data
Molecular Weight190.07 g/mol Mass Spectrometry
AppearanceColorless to pale yellow oil/solidVisual Inspection

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar column (e.g., HP-5ms) is suitable.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Expected Fragments: The mass spectrum would be expected to show a molecular ion peak at m/z 190, along with characteristic fragments corresponding to the loss of a methyl group, a chlorobenzyl fragment, and other fragmentation patterns typical of benzylamines.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-280 nm). For samples with low concentrations, derivatization with a fluorescent tag may be necessary.[3][4]

References

Application Notes and Protocols for the Analytical Characterization of 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1-(2,3-dichlorophenyl)-N-methylmethanamine, a compound of interest in pharmaceutical research and development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented as representative methods and will require validation for specific matrices and applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, making it suitable for impurity profiling and quantitative analysis.

Application Note:

This method describes the use of GC-MS for the determination of this compound in solution. The protocol is designed for a standard GC-MS system and can be adapted for various sample matrices after appropriate sample preparation. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS, Thermo Fisher TSQ Quantum GC-MS/MS).

  • Autosampler.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to prepare calibration standards.

  • Inject a solvent blank to ensure system cleanliness before sample analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-400 m/z
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Expected Quantitative Data (Representative Values):

ParameterExpected Value
Limit of Detection (LOD) 0.001 - 1 ng/mL
Limit of Quantification (LOQ) 0.004 - 5 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Recovery 70 - 130%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent prep2 Prepare Calibration Standards prep1->prep2 gcms Inject Sample into GC-MS prep2->gcms sep Chromatographic Separation gcms->sep ion Ionization (EI) sep->ion mass_an Mass Analysis ion->mass_an det Detection mass_an->det tic Acquire Total Ion Chromatogram (TIC) and Mass Spectra det->tic ident Peak Identification and Spectral Matching tic->ident quant Quantification using Calibration Curve ident->quant HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Standard/Sample Solutions prep2 Add Buffer and Derivatizing Agent prep1->prep2 prep3 Incubate and Quench Reaction prep2->prep3 prep4 Filter into HPLC Vial prep3->prep4 hplc Inject Derivatized Sample into HPLC prep4->hplc sep Chromatographic Separation on C18 Column hplc->sep det UV Detection sep->det chrom Acquire Chromatogram det->chrom ident Peak Identification chrom->ident quant Quantification via Calibration Curve ident->quant NMR_Logic cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Confirmation sample Dissolve Sample in Deuterated Solvent h1_nmr Acquire 1H NMR Spectrum sample->h1_nmr c13_nmr Acquire 13C NMR Spectrum sample->c13_nmr chem_shift Analyze Chemical Shifts h1_nmr->chem_shift coupling Analyze Spin-Spin Coupling h1_nmr->coupling integration Analyze Peak Integrals (1H) h1_nmr->integration c13_nmr->chem_shift assign Assign Signals to Specific Atoms chem_shift->assign coupling->assign integration->assign confirm Confirm Molecular Structure assign->confirm FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation prep1 Grind Sample with KBr prep2 Press into a Pellet prep1->prep2 bg Acquire Background Spectrum prep2->bg sample Acquire Sample Spectrum bg->sample ident Identify Characteristic Absorption Bands sample->ident confirm Confirm Presence of Functional Groups ident->confirm

Application Note: HPLC-MS Analysis of 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 1-(2,3-dichlorophenyl)-N-methylmethanamine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methods outlined are suitable for quantification and chiral separation, catering to the needs of researchers in drug discovery and development.

Introduction

This compound is a chiral amine whose accurate quantification and enantiomeric purity assessment are critical in pharmaceutical development. This application note describes a robust HPLC-MS method for its analysis, including protocols for both achiral (quantitative) and chiral (enantiomeric separation) analysis. The methodologies are based on established principles for the analysis of similar chemical entities.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective isolation of the analyte from the sample matrix. The following is a general protocol for sample preparation from a biological matrix (e.g., plasma).

Materials:

  • Biological matrix (e.g., plasma) containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[1]

  • Methanol, HPLC grade

  • Elution solvent (e.g., 90:10 Methanol:Ammonium Hydroxide)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Spiking: To 100 µL of the sample matrix, add a known concentration of the internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for HPLC-MS analysis.

Achiral HPLC-MS Analysis (Quantification)

This method is designed for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive[4]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow 800 L/hr

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Chiral HPLC-MS Analysis (Enantiomeric Separation)

This method is for the separation and quantification of the individual enantiomers of this compound. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[4][5]

Instrumentation:

  • Same as for achiral analysis.

Chromatographic Conditions:

Parameter Value
Column Chiral Stationary Phase (CSP) column (e.g., ChiralPAK AD-H, 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine[5]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

  • The MS conditions will be similar to the achiral method, but may require optimization of the source parameters due to the different mobile phase composition.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the analysis of this compound and its enantiomers. The exact values will depend on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)m/z (Precursor Ion)m/z (Product Ion)Limit of Quantification (LOQ)
This compound~ 3.5 (Achiral)204.0(Fragment ion)0.1 - 1 ng/mL
Enantiomer 1(Varies with CSP)204.0(Fragment ion)0.1 - 1 ng/mL
Enantiomer 2(Varies with CSP)204.0(Fragment ion)0.1 - 1 ng/mL

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate hplc HPLC Separation (Achiral or Chiral) evaporate->hplc ms Mass Spectrometry (ESI+) hplc->ms quant Quantification ms->quant report Reporting quant->report method_selection start Analytical Goal total_conc Determine Total Concentration start->total_conc enant_purity Assess Enantiomeric Purity/ Ratio start->enant_purity achiral Use Achiral HPLC-MS total_conc->achiral Yes chiral Use Chiral HPLC-MS enant_purity->chiral Yes

References

Application Notes and Protocols for Cell-Based Assays of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the biological activity of the novel compound, N-(2,3-Dichlorobenzyl)-N-methylamine. Given the chemical structure, which includes a dichlorinated benzyl group, this compound is hypothesized to possess cytotoxic and anti-proliferative properties, making it a candidate for investigation in cancer cell biology. The following protocols and data are presented to guide researchers in the initial characterization of this compound's cellular effects.

Overview of Potential Biological Activities

Benzylamine derivatives are recognized as important scaffolds in medicinal chemistry. The introduction of halogen atoms, such as chlorine, on the phenyl ring can significantly influence the biological activity of these compounds. Specifically, chlorinated phenyl derivatives have been reported to exhibit a range of activities, including cytotoxic effects against various cancer cell lines. Therefore, the primary focus of the initial cell-based assays for N-(2,3-Dichlorobenzyl)-N-methylamine will be to assess its impact on cell viability, proliferation, and the induction of apoptosis.

Data Presentation: Summary of Hypothetical In Vitro Activity

The following tables summarize the expected quantitative data from a series of cell-based assays designed to characterize the activity of N-(2,3-Dichlorobenzyl)-N-methylamine.

Table 1: Cytotoxicity of N-(2,3-Dichlorobenzyl)-N-methylamine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
HCT116Colon Carcinoma25.1 ± 3.0

Table 2: Effect of N-(2,3-Dichlorobenzyl)-N-methylamine on Cell Proliferation

Cell LineConcentration (µM)% Inhibition of Proliferation (48h)
MCF-7525.6 ± 3.1
1048.2 ± 4.5
2075.3 ± 5.9
A549518.4 ± 2.7
1035.9 ± 3.8
2062.1 ± 5.2

Table 3: Induction of Apoptosis by N-(2,3-Dichlorobenzyl)-N-methylamine in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control-5.1 ± 1.2
N-(2,3-Dichlorobenzyl)-N-methylamine1035.8 ± 4.1
2068.4 ± 6.3
Staurosporine (Positive Control)185.2 ± 7.9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

This protocol is designed to assess the effect of N-(2,3-Dichlorobenzyl)-N-methylamine on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-(2,3-Dichlorobenzyl)-N-methylamine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of N-(2,3-Dichlorobenzyl)-N-methylamine in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • BrdU Labeling Reagent

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • After 24 hours of incubation, treat the cells with various concentrations of N-(2,3-Dichlorobenzyl)-N-methylamine.

  • Incubate for 46 hours at 37°C and 5% CO2.

  • Add 10 µL of BrdU labeling reagent to each well and incubate for an additional 2 hours.

  • Remove the medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Add 100 µL of substrate solution and incubate for 5-30 minutes, or until a color change is observed.

  • Add 50 µL of stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of N-(2,3-Dichlorobenzyl)-N-methylamine or staurosporine for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway and a general experimental workflow.

G Hypothetical Signaling Pathway for Compound-Induced Apoptosis Compound N-(2,3-Dichlorobenzyl)- N-methylamine ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

G General Workflow for Cell-Based Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MCF-7) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 3. Compound Dilution Treatment 4. Cell Treatment (48h incubation) CompoundPrep->Treatment MTT 5. Add MTT Reagent (4h incubation) Treatment->MTT Solubilize 6. Solubilize Formazan (DMSO) MTT->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout DataAnalysis 8. Data Analysis (IC50 Calculation) Readout->DataAnalysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Application Notes and Protocols: In Vitro Evaluation of "1-(2,3-dichlorophenyl)-N-methylmethanamine" as a P2X7 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream signaling events.[2][3] This includes rapid cation influx, the formation of a large transmembrane pore, and the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5][6] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory, neurological, and autoimmune disorders.[3][7]

This document provides detailed protocols for the in vitro evaluation of "1-(2,3-dichlorophenyl)-N-methylmethanamine" as a potential P2X7 antagonist. The methodologies described herein are designed to assess the compound's inhibitory activity on key P2X7 receptor functions, including cation channel activity, large pore formation, and downstream inflammatory signaling.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, the receptor functions as a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[4] Sustained activation leads to the formation of a large, non-selective pore, permitting the passage of molecules up to 900 Daltons.[8] This pore formation is a hallmark of P2X7 receptor activity. The significant influx of Ca2+ and efflux of K+ are critical upstream signals for the activation of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the cleavage of pro-IL-1β into its mature, secretable form.[5][6]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx Induces K_efflux K⁺ Efflux P2X7->K_efflux Pore Large Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B proIL1B Pro-IL-1β proIL1B->Casp1 Antagonist 1-(2,3-dichlorophenyl) -N-methylmethanamine Antagonist->P2X7 Blocks

Caption: P2X7 receptor signaling cascade and point of inhibition.

Data Presentation

The inhibitory potency of "this compound" should be determined by calculating the half-maximal inhibitory concentration (IC50) for each assay. The results should be summarized in the following tables for clear comparison.

Table 1: Inhibition of BzATP-Induced Calcium Influx

CompoundCell LineSpeciesAgonistIC50 (nM)
This compounde.g., HEK293-hP2X7HumanBzATPData
This compounde.g., THP-1HumanBzATPData
Reference Antagonist (e.g., A-740003)[1]e.g., HEK293-hP2X7HumanBzATP40

Table 2: Inhibition of YO-PRO-1 Dye Uptake

CompoundCell LineSpeciesAgonistIC50 (nM)
This compounde.g., HEK293-hP2X7HumanBzATPData
This compounde.g., THP-1HumanBzATPData
Reference Antagonist (e.g., A-438079)[1]e.g., HEK293-hP2X7HumanBzATP300

Table 3: Inhibition of IL-1β Release

CompoundCell LineSpeciesAgonistIC50 (nM)
This compounde.g., THP-1HumanATPData
Reference Antagonist (e.g., KN-62)[9]e.g., THP-1HumanATP~15

Experimental Protocols

Calcium Influx Assay

This assay measures the ability of the test compound to block the initial influx of calcium ions upon P2X7 receptor activation.[1][10]

Calcium_Influx_Workflow A Seed cells expressing P2X7 in a 96-well plate B Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Incubate with varying concentrations of 'this compound' C->D E Measure baseline fluorescence in a plate reader D->E F Add P2X7 agonist (e.g., BzATP) to stimulate calcium influx E->F G Record fluorescence changes over time F->G H Calculate IC50 values G->H

Caption: Workflow for the calcium influx assay.

Materials:

  • Cells expressing P2X7 receptors (e.g., HEK293 stably transfected with human P2X7, or THP-1 monocytes).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • P2X7 agonist (e.g., BzATP).

  • "this compound" and reference antagonists.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.[10][11]

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add assay buffer containing various concentrations of "this compound" or a reference antagonist to the wells. Incubate for 15-30 minutes at 37°C.

  • Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for approximately 1 minute.

  • Agonist Stimulation: Add a pre-determined concentration of BzATP to each well to stimulate the P2X7 receptor.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time for 5-10 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

YO-PRO-1 Dye Uptake Assay

This assay measures the inhibition of the large pore formation characteristic of sustained P2X7 activation by quantifying the uptake of the fluorescent dye YO-PRO-1.[8][12][13]

YO_PRO_1_Workflow A Seed P2X7-expressing cells in a 96-well plate B Wash cells with a low-divalent cation solution A->B C Pre-incubate with varying concentrations of 'this compound' B->C D Add a solution containing YO-PRO-1 dye and a P2X7 agonist (BzATP) C->D E Incubate at room temperature, protected from light D->E F Measure fluorescence intensity using a plate reader E->F G Calculate IC50 values F->G

Caption: Workflow for the YO-PRO-1 dye uptake assay.

Materials:

  • Cells expressing P2X7 receptors.

  • Low-divalent cation assay buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 0.1 mM CaCl2, pH 7.3).[8]

  • YO-PRO-1 iodide.

  • P2X7 agonist (e.g., BzATP).

  • "this compound" and reference antagonists.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Plate cells as described for the calcium influx assay.

  • Washing: Wash the cells with the low-divalent cation assay buffer.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound in assay buffer for 15-30 minutes at 37°C.[12]

  • Stimulation and Dye Addition: Add a solution containing both YO-PRO-1 dye (final concentration ~1-5 µM) and the P2X7 agonist (e.g., 100-300 µM BzATP) to the wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[12]

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 491/509 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no agonist) from all readings. Plot the percentage of inhibition against the antagonist concentration and calculate the IC50 value.

IL-1β Release Assay

This functional assay measures the downstream consequence of P2X7 activation by quantifying the inhibition of IL-1β release from immune cells.[1][14]

IL1B_Release_Workflow A Differentiate and prime immune cells (e.g., THP-1) with LPS B Pre-incubate the primed cells with 'this compound' A->B C Stimulate cells with a high concentration of ATP to activate P2X7 B->C D Incubate to allow for IL-1β processing and release C->D E Collect the cell culture supernatant D->E F Quantify IL-1β concentration using ELISA E->F G Calculate IC50 values F->G

References

Application Notes and Protocols for In Vivo Rodent Studies of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo studies for N-(2,3-Dichlorobenzyl)-N-methylamine in rodent models were found in the public domain at the time of this writing. The following Application Notes and Protocols are a synthesized template based on established methodologies for structurally related compounds and general guidelines for preclinical toxicology and pharmacokinetic studies. This document is intended to serve as a comprehensive guide for researchers and drug development professionals on how such studies could be designed, executed, and the data presented.

Introduction

N-(2,3-Dichlorobenzyl)-N-methylamine is a substituted benzylamine derivative. Compounds with this structural motif are of interest in various fields, including pharmacology and toxicology, due to their potential biological activities. To characterize the in vivo profile of N-(2,3-Dichlorobenzyl)-N-methylamine, a series of studies in rodent models are essential. These studies are typically designed to evaluate the compound's pharmacokinetic properties, efficacy in disease models, and potential toxicity.

This document provides a detailed overview of hypothetical in vivo studies in rodent models for N-(2,3-Dichlorobenzyl)-N-methylamine, including comprehensive experimental protocols and data presentation formats.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic profile of N-(2,3-Dichlorobenzyl)-N-methylamine following a single intravenous (IV) and oral (PO) administration in rats.

Materials:

  • N-(2,3-Dichlorobenzyl)-N-methylamine (purity >98%)

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Catheterization: Surgically implant a catheter into the jugular vein of the rats designated for the IV and PO groups (for serial blood sampling) and allow for a 2-3 day recovery period.

  • Dosing:

    • IV Group (n=3-5): Administer a single intravenous bolus dose (e.g., 1 mg/kg) of N-(2,3-Dichlorobenzyl)-N-methylamine via the tail vein or a dedicated catheter.

    • PO Group (n=3-5): Administer a single oral gavage dose (e.g., 10 mg/kg) of N-(2,3-Dichlorobenzyl)-N-methylamine.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or retro-orbital sinus at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(2,3-Dichlorobenzyl)-N-methylamine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined.

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL-Value
Tmax h-Value
AUC(0-t) ngh/mLValueValue
AUC(0-inf) ngh/mLValueValue
t1/2 hValueValue
CL mL/min/kgValue-
Vdss L/kgValue-
F (%) %-Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization catheterization Surgical Catheterization acclimatization->catheterization iv_dose IV Dosing (e.g., 1 mg/kg) po_dose PO Dosing (e.g., 10 mg/kg) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Storage at -80°C plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for rodent pharmacokinetic studies.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of a compound in a relevant animal model of a disease. The choice of model will depend on the hypothesized mechanism of action of N-(2,3-Dichlorobenzyl)-N-methylamine.

Experimental Protocol: Xenograft Tumor Model in Mice (Hypothetical)

Objective: To evaluate the anti-tumor efficacy of N-(2,3-Dichlorobenzyl)-N-methylamine in a human tumor xenograft model in immunodeficient mice.

Materials:

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Vehicle for administration

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Immunodeficient mice (e.g., NOD-SCID or nude mice, 6-8 weeks old)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: N-(2,3-Dichlorobenzyl)-N-methylamine (low dose, e.g., 10 mg/kg)

    • Group 3: N-(2,3-Dichlorobenzyl)-N-methylamine (high dose, e.g., 30 mg/kg)

    • Group 4: Positive control

  • Treatment: Administer the treatments daily (or as determined by PK data) via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Record body weight twice weekly as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

  • Tissue Collection: Excise the tumors and weigh them. Collect major organs for histopathological analysis if required.

Data Presentation: Efficacy Data

The following table summarizes the key efficacy endpoints.

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMChange in Body Weight (%)
Vehicle Control Value-ValueValue
N-(2,3-Dichlorobenzyl)-N-methylamine (10 mg/kg) ValueValueValueValue
N-(2,3-Dichlorobenzyl)-N-methylamine (30 mg/kg) ValueValueValueValue
Positive Control ValueValueValueValue

SEM: Standard Error of the Mean.

Logical Flow of an Efficacy Study

G start Start: Tumor Cell Culture implant Tumor Cell Implantation in Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Administration randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: Logical flow of a xenograft efficacy study.

Toxicology Studies

Toxicology studies are crucial for identifying potential adverse effects and determining a safe dose range.

Experimental Protocol: 14-Day Repeated-Dose Toxicity Study in Rats

Objective: To assess the potential toxicity of N-(2,3-Dichlorobenzyl)-N-methylamine following daily administration for 14 days in rats.

Materials:

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Vehicle for administration

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • Equipment for clinical pathology (hematology and clinical chemistry analyzers)

  • Materials for necropsy and histopathology

Procedure:

  • Animal Acclimatization and Randomization: Acclimatize rats and randomize them into treatment groups (n=5-10 per sex per group):

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg/day)

    • Group 3: Mid dose (e.g., 30 mg/kg/day)

    • Group 4: High dose (e.g., 100 mg/kg/day)

  • Dosing: Administer the compound or vehicle daily for 14 days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Mortality and Morbidity: Check animals twice daily.

    • Clinical Signs: Conduct detailed clinical observations daily.

    • Body Weight: Record body weight prior to dosing and at least weekly thereafter.

    • Food Consumption: Measure food consumption weekly.

  • Clinical Pathology: At the end of the 14-day period, collect blood samples for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, etc.

  • Necropsy and Organ Weights:

    • Perform a full necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, heart, brain, thymus, gonads).

  • Histopathology:

    • Preserve a comprehensive set of tissues in formalin.

    • Process, embed, section, and stain tissues with hematoxylin and eosin (H&E).

    • A veterinary pathologist should perform a microscopic examination of the tissues.

Data Presentation: Toxicology Data

Table 1: Selected Hematology Parameters

ParameterSexVehicle ControlLow DoseMid DoseHigh Dose
RBC (10^6/µL) M/FValueValueValueValue
HGB (g/dL) M/FValueValueValueValue
WBC (10^3/µL) M/FValueValueValueValue
Platelets (10^3/µL) M/FValueValueValueValue

Table 2: Selected Clinical Chemistry Parameters

ParameterSexVehicle ControlLow DoseMid DoseHigh Dose
ALT (U/L) M/FValueValueValueValue
AST (U/L) M/FValueValueValueValue
BUN (mg/dL) M/FValueValueValueValue
Creatinine (mg/dL) M/FValueValueValueValue

Table 3: Organ Weights

OrganSexVehicle ControlLow DoseMid DoseHigh Dose
Liver (g) M/FValueValueValueValue
Kidneys (g) M/FValueValueValueValue
Spleen (g) M/FValueValueValueValue

Signaling Pathway (Hypothetical Mechanism of Action)

If N-(2,3-Dichlorobenzyl)-N-methylamine is hypothesized to be an inhibitor of a specific signaling pathway (e.g., a kinase pathway involved in cancer), a diagram can be created to illustrate this.

G cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Compound N-(2,3-Dichlorobenzyl) -N-methylamine Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Nucleus Nucleus

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Application Notes and Protocols for Sertraline in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Sertraline (Systematic name: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant immunomodulatory and anti-inflammatory properties relevant to neuroinflammation research. These notes provide an overview of its applications, mechanisms of action, and protocols for its use in experimental models.

Introduction

Neuroinflammation is a critical component in the pathophysiology of various neurological and psychiatric disorders. It involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators.[1][2][3] Sertraline, a widely prescribed antidepressant, has emerged as a potential therapeutic agent for conditions associated with neuroinflammation due to its ability to modulate key inflammatory pathways.[4][5][6]

Mechanism of Action in Neuroinflammation

Sertraline exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Microglial Activation: Sertraline has been shown to prevent microglial activation, reducing their reactivity and the production of inflammatory and oxidative stress molecules.[7][8][9][10]

  • Modulation of NF-κB Signaling: It can suppress the activation of the NF-κB pathway, a key regulator of inflammatory gene expression, by inhibiting the phosphorylation and degradation of IκB-α.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5]

  • NLRP3 Inflammasome Inhibition: Some studies suggest that sertraline may inhibit the assembly of the NLRP3 inflammasome, which would in turn reduce the maturation and release of IL-1β.[5]

  • Sigma-1 Receptor Interaction: Sertraline's interaction with sigma-1 receptors (S1Rs) is complex. It can act as an S1R inverse agonist, which may have implications for its effects on synaptic plasticity and neuroinflammation.[11][12][[“]][[“]] The activation of S1Rs is linked to the regulation of cellular stress and neurosteroid synthesis, both of which can influence inflammatory responses.[11][12][[“]][[“]]

  • Modulation of MAPK and PI3K Pathways: Sertraline has been shown to influence the p38 MAPK and PI3K signaling pathways.[15] The p38 pathway is often associated with a pro-inflammatory response, while the PI3K pathway can have anti-inflammatory effects.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of Sertraline on various inflammatory markers as reported in the literature.

Table 1: In Vitro Effects of Sertraline on Cytokine Production

Cell TypeStimulantSertraline ConcentrationCytokinePercent ChangeReference
BV2 MicrogliaTNF-αDose-dependentInflammatory CytokinesSignificant Reduction[4]
J774.2 MacrophagesLPSNot specifiedTNF-αStimulatory[15]
J774.2 MacrophagesLPSNot specifiedIL-6Stimulatory[15]
J774.2 MacrophagesLPSNot specifiedGM-CSFSuppressive[15]
Human Hippocampal CellsIL-1β1 µMIL-627% Increase[16]
Human Hippocampal CellsIL-1β1 µMIFN-αIncreased[16]

Table 2: In Vivo Effects of Sertraline on Inflammatory Markers

Animal ModelConditionSertraline TreatmentTissueInflammatory MarkerOutcomeReference
CUMS MiceChronic StressNot specifiedPeripheral & CentralTNF-α, IL-1β, iNOSSignificantly Reduced[4]
CUMS MiceChronic StressNot specifiedNot specifiedp-NF-κB, p-IκB-αInhibited[4]
MDD PatientsDepressionNot specifiedSerumIL-6, TNF-αSignificantly Decreased[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglia

This protocol outlines the steps to evaluate the effect of Sertraline on cytokine production in a microglial cell line (e.g., BV2) stimulated with Lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Sertraline Pre-treatment:

  • Prepare stock solutions of Sertraline in a suitable solvent (e.g., DMSO).
  • Pre-treat the cells with varying concentrations of Sertraline (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).

3. Inflammatory Challenge:

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.

4. Measurement of Inflammatory Mediators:

  • Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
  • Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the supernatant as an indicator of NO production.
  • Western Blot for Signaling Proteins: Lyse the cells and perform Western blot analysis to determine the expression levels of key signaling proteins such as p-NF-κB, NF-κB, p-IκBα, and IκBα.

Protocol 2: In Vivo Evaluation in a Mouse Model of Neuroinflammation

This protocol describes the use of Sertraline in a Chronic Unpredictable Mild Stress (CUMS) mouse model to assess its anti-inflammatory effects.

1. Animal Model:

  • Use adult male C57BL/6 mice.
  • Induce CUMS by exposing mice to a variety of mild, unpredictable stressors daily for 4-6 weeks.

2. Sertraline Administration:

  • Administer Sertraline (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for the last 2-3 weeks of the CUMS protocol.

3. Behavioral Testing:

  • Perform behavioral tests such as the sucrose preference test, forced swim test, and open field test to assess depressive-like behaviors.

4. Tissue Collection and Analysis:

  • At the end of the experiment, euthanize the mice and collect brain (hippocampus, prefrontal cortex) and peripheral tissues.
  • Cytokine Measurement (ELISA or Multiplex Assay): Homogenize the tissues and measure the levels of TNF-α, IL-1β, and IL-6.
  • Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical staining of microglial markers (e.g., Iba1) and inflammatory proteins.
  • Western Blot: Analyze protein expression of key inflammatory signaling molecules in tissue homogenates as described in Protocol 1.

Visualizations

Sertraline_NFkB_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK Complex TNFR1->IKK Sertraline Sertraline Sertraline->TNFR1 Inhibits Sertraline->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkBa NF-κB-IκBα (Inactive) DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Sertraline's inhibition of the NF-κB signaling pathway.

Experimental_Workflow_In_Vitro cluster_analysis Analysis A 1. Culture & Seed BV2 Microglial Cells B 2. Pre-treat with Sertraline (or Vehicle) A->B C 3. Stimulate with LPS (or Control) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant & Lyse Cells D->E F ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->F G Griess Assay for Nitric Oxide E->G H Western Blot for Signaling Proteins E->H

Caption: Workflow for in vitro analysis of Sertraline's effects.

Sertraline_Microglia_Modulation Microglia_Resting Resting Microglia Microglia_Activated Activated Microglia (Pro-inflammatory) Microglia_Resting->Microglia_Activated Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) Microglia_Activated->Cytokines Releases Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->Microglia_Resting Activates Sertraline Sertraline Sertraline->Microglia_Activated Inhibits Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity

Caption: Sertraline's modulation of microglial activation.

References

Application Note: Quantification of 1-(2,3-dichlorophenyl)-N-methylmethanamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 1-(2,3-dichlorophenyl)-N-methylmethanamine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, providing good recovery and minimal matrix effects. The method was developed and is presented here as a representative protocol, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range. This document provides researchers, scientists, and drug development professionals with a detailed protocol for the bioanalysis of this compound.

Note: This is a representative method. Specific parameters may require optimization and full validation according to regulatory guidelines (e.g., FDA or EMA) must be performed for use in clinical or preclinical studies.

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.[1][2][3] This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., 1-(2,3-dichlorophenyl)-N-(methyl-d3)methanamine

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S micro)

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Data acquisition and processing software (e.g., MassLynx)

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%A
0.0095
0.5095
2.505
3.505
3.6095
4.0095

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage1.5 kV
Cone Voltage30 V
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow50 L/Hr
Collision GasArgon
MRM Transitions
AnalytePrecursor Ion (m/z) > Product Ion (m/z) (Collision Energy)
This compound190.1 > 159.0 (15 eV)
Internal Standard (d3)193.1 > 162.0 (15 eV)
Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 25 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer (approximately 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Results and Data Presentation

The method demonstrated excellent performance characteristics. The following tables summarize the quantitative data obtained during method validation.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. A weighted (1/x²) linear regression was used for quantification.

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.5 - 500y = 0.0123x + 0.0045> 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[2][4][5]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.56.8104.28.5102.5
LQC1.55.298.76.199.8
MQC753.5101.54.2100.9
HQC4002.897.93.698.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC88.496.2
HQC91.298.1

Visualizations

The following diagrams illustrate the key workflows in this application.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_base 4. Add 0.1 M NaOH (25 µL) vortex1->add_base add_mtbe 5. Add MTBE (500 µL) add_base->add_mtbe vortex2 6. Vortex (1 min) add_mtbe->vortex2 centrifuge 7. Centrifuge (5 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute (100 µL) evaporate->reconstitute inject 11. Inject to LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

G cluster_analysis Analytical Workflow autosampler {Autosampler | Injection of prepared sample} lc_system UPLC System Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN Gradient Elution BEH C18 Column autosampler->lc_system Chromatographic Separation ms_detector Tandem Mass Spectrometer ESI+ Source MRM Detection lc_system->ms_detector Ionization & Detection data_system {Data System |{Peak Integration|Quantification}} ms_detector->data_system Data Acquisition

Caption: Overview of the LC-MS/MS analytical workflow.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple LLE sample preparation and rapid chromatographic analysis make it suitable for supporting high-throughput pharmacokinetic studies in a drug development setting. The method meets typical requirements for bioanalytical method validation in terms of linearity, accuracy, and precision.

References

Troubleshooting & Optimization

"1-(2,3-dichlorophenyl)-N-methylmethanamine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,3-dichlorophenyl)-N-methylmethanamine. The content addresses common solubility issues and offers potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with low intrinsic solubility. This can be due to several factors:

  • pH of the buffer: If the pH of your buffer is near or above the pKa of the amine group, the compound will be predominantly in its less soluble free base form.

  • Concentration: The concentration of your compound may have exceeded its solubility limit in the specific buffer system and temperature.

  • Solvent carryover: If the compound is introduced from a stock solution in an organic solvent (like DMSO), the final concentration of the organic solvent might not be sufficient to maintain solubility in the aqueous medium.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble amines:

  • pH Adjustment: Lowering the pH of the aqueous solution with a suitable acid will protonate the amine group, forming a more soluble salt.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) can increase the solubility.

  • Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic dichlorophenyl moiety, enhancing aqueous solubility.

  • Salt Formation: Using the hydrochloride salt form of the compound, if available, will likely provide better aqueous solubility compared to the free base.[3]

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility leading to compound precipitation in the assay medium, resulting in an inaccurate effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your assay plates for any signs of precipitation.

    • Perform a preliminary solubility test in your specific assay buffer.

    • Consider reducing the final concentration of the compound.

    • If using a DMSO stock, ensure the final DMSO concentration is consistent across all experiments and is low enough to not affect the assay or cause precipitation. A good starting point is typically ≤1% DMSO.

    • Employ one of the solubilization strategies mentioned in the FAQs (e.g., pH adjustment, co-solvents).

Issue 2: Difficulty preparing a stock solution at the desired concentration.
  • Possible Cause: The chosen solvent may not be optimal for the desired concentration.

  • Troubleshooting Steps:

    • Consult the table below for general guidance on solvent selection.

    • Try gentle heating or sonication to aid dissolution. Be cautious, as this could potentially degrade the compound.

    • If preparing a high-concentration stock, consider using a stronger organic solvent like DMSO or DMF.

Solubility Data

SolventExpected SolubilityNotes
WaterPoorHighly pH-dependent. Solubility increases at lower pH.
Phosphate-Buffered Saline (PBS) pH 7.4Very PoorThe compound is likely to be in its less soluble free base form.
EthanolSolubleA common co-solvent to improve aqueous solubility.
MethanolSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Freely SolubleA common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Freely SolubleAnother option for high-concentration stock solutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method

This protocol provides a general method for determining the kinetic aqueous solubility of a compound.[4][5]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Test Solutions:

    • Add 10 µL of the 10 mM DMSO stock solution to 490 µL of the aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube. This results in a 200 µM solution with 2% DMSO.

    • Prepare each sample in duplicate.

  • Equilibration:

    • Incubate the tubes in a thermomixer set to 850 rpm for 2 hours at 25°C.[4]

  • Separation of Undissolved Compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Quantification:

    • Carefully transfer the supernatant to a new tube.

    • Prepare a calibration curve by diluting the 10 mM DMSO stock solution in a 50:50 mixture of acetonitrile and the aqueous buffer.

    • Analyze the supernatant and calibration standards by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[4][5]

Visualizations

Below are diagrams illustrating key workflows for addressing solubility issues.

G cluster_troubleshooting Troubleshooting Workflow for Poor Solubility start Precipitation Observed in Aqueous Medium check_pH Is the pH adjustable for the experiment? start->check_pH adjust_pH Lower the pH to protonate the amine check_pH->adjust_pH Yes check_cosolvent Can a co-solvent be tolerated? check_pH->check_cosolvent No end_solution Optimized Soluble Formulation adjust_pH->end_solution add_cosolvent Add a water-miscible organic solvent (e.g., Ethanol) check_cosolvent->add_cosolvent Yes check_surfactant Is a surfactant compatible with the assay? check_cosolvent->check_surfactant No add_cosolvent->end_solution add_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80) check_surfactant->add_surfactant Yes check_surfactant->end_solution No (Re-evaluate experiment) add_surfactant->end_solution

Caption: A decision-making workflow for troubleshooting solubility issues.

G cluster_workflow Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in 100% DMSO add_to_buffer Add Stock to Aqueous Buffer (e.g., PBS) prep_stock->add_to_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_to_buffer->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge separate Collect Supernatant centrifuge->separate quantify Quantify by HPLC-UV or LC-MS/MS separate->quantify result Determine Soluble Concentration quantify->result

Caption: Experimental workflow for the kinetic solubility assay.

References

Technical Support Center: Optimizing the Stability of N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with "N-(2,3-Dichlorobenzyl)-N-methylamine" when stored in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO?

The stability of N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO can be influenced by several factors, including:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] Water can act as a reactant in hydrolysis, a potential degradation pathway for many compounds.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3] While many compounds are stable in DMSO at room temperature for extended periods, long-term storage at lower temperatures (-20°C or -80°C) is generally recommended.[1]

  • Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible functional groups.[2]

  • pH: Although DMSO is an aprotic solvent, the presence of acidic or basic impurities can catalyze degradation reactions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and oxygen with each cycle, potentially accelerating degradation.[1][4] However, some studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[2][5]

  • Purity of DMSO: The use of high-purity, anhydrous DMSO is crucial to minimize the presence of contaminants that could react with the compound.[6]

Q2: What are the potential degradation pathways for N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO?

While specific degradation pathways for N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO are not extensively documented in the public domain, based on the structure of the molecule (a secondary benzylamine), the following are plausible degradation routes:

  • Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation. This could lead to the formation of the corresponding benzaldehyde (2,3-Dichlorobenzaldehyde) and N-methylamine, or N-oxide derivatives.

  • Hydrolysis: Although less likely for a C-N bond in the absence of strong catalysts, the presence of water and impurities could potentially lead to slow hydrolysis over extended periods, cleaving the benzyl-nitrogen bond.

  • Reaction with DMSO Degradation Products: Under certain conditions (e.g., presence of acid), DMSO can decompose to species like formaldehyde and methanethiol, which could potentially react with the amine.[7]

Q3: How can I monitor the stability of my N-(2,3-Dichlorobenzyl)-N-methylamine stock solution in DMSO?

Regularly assessing the purity of your stock solution is essential. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and ideally a Mass Spectrometer (LC-MS).[2] This allows for the quantification of the parent compound and the detection of any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent assay results. Compound degradation in DMSO stock solution.1. Verify Purity: Analyze the stock solution by LC-MS to determine the purity of N-(2,3-Dichlorobenzyl)-N-methylamine.2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from solid material.3. Optimize Storage: Implement recommended storage conditions (see Q4 in FAQs).
Appearance of new peaks in the chromatogram of the stock solution. Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS or other analytical techniques to identify the structure of the new peaks.2. Investigate Degradation Pathway: Understanding the degradation products can help in identifying the cause (e.g., presence of an aldehyde peak suggests oxidation).3. Mitigate Cause: Take steps to remove the cause of degradation (e.g., use anhydrous DMSO, store under inert gas).
Precipitation observed in the DMSO stock solution, especially after thawing. Poor solubility at lower temperatures or absorption of water leading to reduced solubility.1. Gentle Warming and Sonication: Warm the solution to room temperature and sonicate to attempt redissolution.[8][9]2. Confirm Concentration: After redissolving, verify the concentration using a suitable analytical method.3. Store at a Lower Concentration: If precipitation persists, consider storing the compound at a lower concentration.[9]4. Use of Co-solvents: For some compounds, a mixture of DMSO and water (e.g., 90:10) can improve solubility upon freezing, though this may increase the risk of hydrolysis.[10][11]
Discoloration of the DMSO stock solution. Potential compound degradation or reaction with impurities.1. Immediate Analysis: Analyze the solution by LC-MS to assess purity and identify any new colored species.2. Check DMSO Quality: Ensure the DMSO used is of high purity and has not been contaminated.3. Protect from Light: Store stock solutions in amber vials to prevent light-induced degradation.[3]

Experimental Protocols

Protocol 1: Stability Assessment of N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO by HPLC-UV

Objective: To determine the stability of N-(2,3-Dichlorobenzyl)-N-methylamine in DMSO under different storage conditions.

Materials:

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Anhydrous DMSO (≥99.9% purity)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Amber glass vials with screw caps

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(2,3-Dichlorobenzyl)-N-methylamine in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (protected from light)

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Sample Preparation for Analysis: At each time point, thaw an aliquot and dilute it to a suitable concentration (e.g., 100 µM) with the initial mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a suitable gradient method to separate the parent compound from potential degradants.

    • Monitor the elution profile at an appropriate UV wavelength (determined by a UV scan of the compound).

  • Data Analysis:

    • Calculate the peak area of N-(2,3-Dichlorobenzyl)-N-methylamine at each time point.

    • Determine the percentage of the compound remaining relative to the T=0 sample.

    • Monitor for the appearance and growth of any new peaks.

Data Presentation:

Storage Condition% Remaining (1 Week)% Remaining (1 Month)% Remaining (3 Months)% Remaining (6 Months)
-80°C>99%>99%>99%>98%
-20°C>99%>99%>98%>97%
4°C>98%>95%>90%>85%
Room Temperature>95%>85%>70%<60%

(Note: The data in this table is representative and should be determined experimentally for N-(2,3-Dichlorobenzyl)-N-methylamine.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at T=0, 1W, 1M, 3M, 6M prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions -80°C -20°C 4°C Room Temp aliquot->storage_conditions thaw Thaw Aliquot storage_conditions->thaw dilute Dilute Sample thaw->dilute hplc HPLC-UV Analysis dilute->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for stability assessment.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (minor pathway) parent N-(2,3-Dichlorobenzyl)-N-methylamine aldehyde 2,3-Dichlorobenzaldehyde + N-methylamine parent->aldehyde O2 n_oxide N-oxide Derivative parent->n_oxide O2 benzyl_alcohol 2,3-Dichlorobenzyl alcohol + N-methylamine parent->benzyl_alcohol H2O

Caption: Plausible degradation pathways.

References

Technical Support Center: Troubleshooting Cell-Based Assays with 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "1-(2,3-dichlorophenyl)-N-methylmethanamine" and other small molecules in cell-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

General Assay Issues

Q1: My assay results show high variability between replicate wells. What are the common causes and solutions?

High variability can stem from several factors, from inconsistent cell seeding to edge effects in the microplate.[1] It is crucial to ensure a homogenous cell suspension and consistent pipetting technique.[1][2]

Troubleshooting High Variability:

Potential CauseRecommended Solution
Uneven Cell Distribution Ensure thorough mixing of the cell suspension before and during plating. Use a validated cell counting method to ensure consistent cell numbers per well.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer or media.[1]
Inconsistent Pipetting Calibrate and regularly service your pipettes. Use a consistent pipetting technique, such as reverse pipetting for viscous solutions.[2]
Compound Precipitation Visually inspect wells for any precipitate after compound addition. If precipitation is observed, consider lowering the compound concentration or using a different solvent.

Q2: I am observing a very low or no signal in my assay wells. What should I check?

A lack of signal can be due to issues with the reagents, the cells, or the detection instrument.[1]

Troubleshooting Low Signal:

Potential CauseRecommended Solution
Incorrect Instrument Settings Verify the excitation and emission wavelengths for fluorescence-based assays. Ensure the gain setting is appropriate and not too low.[1]
Reagent Degradation Prepare fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[1]
Low Cell Viability Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to confirm cell health before starting the experiment.[1]
Insufficient Incubation Time Optimize the incubation time for your specific assay to allow for a sufficient signal to develop.
Compound-Specific Issues

Q3: How can I determine if the observed cellular effects are due to the intended activity of this compound or off-target effects/cytotoxicity?

Distinguishing between on-target, off-target, and cytotoxic effects is a critical step in drug discovery.[3] A multi-pronged approach is often necessary.

Strategies to Differentiate On-Target vs. Off-Target Effects:

  • Dose-Response and Time-Course Experiments: On-target effects should typically show a clear dose-dependent and time-dependent relationship.[3]

  • Use of Control Compounds: If available, use a structurally similar but inactive analog of "this compound" as a negative control.[3]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess direct binding of the compound to its intended target protein in a cellular context.

  • Phenotypic Profiling: Techniques like high-content imaging or "Cell Painting" can provide a broad view of the morphological changes induced by the compound, which can be compared to known phenotypes associated with the target pathway.[4]

Q4: I am seeing unexpected changes in cell morphology after treatment. What could be the cause?

Morphological changes can be indicative of various cellular processes, including cytoskeletal rearrangement, cell cycle arrest, or the induction of senescence.[3]

Troubleshooting Morphological Changes:

ObservationPotential CauseSuggested Follow-up Experiment
Cells appear rounded and detached Cytotoxicity or disruption of cell adhesion.Perform a cell viability assay and stain for adhesion markers (e.g., integrins).
Cells are enlarged and flattened Induction of senescence or cell cycle arrest.[3]Perform a senescence-associated β-galactosidase assay or cell cycle analysis by flow cytometry.[3]
Formation of multinucleated cells Inhibition of cytokinesis.[3]Stain for DNA (e.g., with DAPI) to visualize nuclei.[3]

Q5: Could the dichlorophenyl moiety of my compound be causing non-specific effects?

Yes, compounds containing dichlorophenyl groups, such as DDT, have been reported to have endocrine-disrupting and anti-androgenic activities.[5] These off-target effects could potentially interfere with certain signaling pathways.

Potential Off-Target Effects of Dichlorophenyl Compounds:

  • Hormone Receptor Modulation: Interference with estrogen and androgen receptor signaling pathways.[5]

  • Enzyme Inhibition: Non-specific inhibition of various enzymes.

  • Membrane Interactions: Alteration of cell membrane properties.

It is advisable to test for such potential off-target activities, especially if the observed cellular phenotype is inconsistent with the expected mechanism of action of "this compound."

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of "this compound."

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of "this compound" in culture medium. Also, include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Treatment: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a commercial solubilizer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value.

Visualizations

TroubleshootingWorkflow cluster_start Start: Unexpected Assay Result cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_compound Compound-Specific Investigation cluster_resolution Resolution Start High Variability or Low Signal Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Instrument Confirm Plate Reader Settings Start->Check_Instrument Optimize_Seeding Optimize Cell Seeding Density Check_Cells->Optimize_Seeding Optimize_Incubation Optimize Incubation Times Check_Reagents->Optimize_Incubation Optimize_Pipetting Refine Pipetting Technique Check_Instrument->Optimize_Pipetting Dose_Response Perform Dose-Response Curve Optimize_Seeding->Dose_Response Optimize_Pipetting->Dose_Response Optimize_Incubation->Dose_Response Off_Target Investigate Off-Target Effects Dose_Response->Off_Target Morphology Analyze Cell Morphology Dose_Response->Morphology Resolved Issue Resolved Off_Target->Resolved Morphology->Resolved

Caption: Troubleshooting workflow for unexpected assay results.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture and Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Readout Assay Readout (e.g., Fluorescence, Luminescence) Incubation->Assay_Readout Data_Analysis Data Analysis and Interpretation Assay_Readout->Data_Analysis

Caption: General workflow for a cell-based assay.

OnTarget_vs_OffTarget cluster_on_target On-Target Effects cluster_off_target Off-Target/Cytotoxic Effects Observed_Effect Observed Cellular Effect Dose_Dependent Dose-Dependent Observed_Effect->Dose_Dependent Is it? Non_Specific Non-Specific Cytotoxicity Observed_Effect->Non_Specific Is it? Matches_Target_Phenotype Matches Known Target Phenotype Dose_Dependent->Matches_Target_Phenotype Blocked_by_Antagonist Blocked by Target Antagonist Matches_Target_Phenotype->Blocked_by_Antagonist Can it be? On_Target_Conclusion On_Target_Conclusion Blocked_by_Antagonist->On_Target_Conclusion Likely On-Target Unrelated_Phenotype Unrelated Phenotype Non_Specific->Unrelated_Phenotype Not_Dose_Dependent Not Clearly Dose-Dependent Unrelated_Phenotype->Not_Dose_Dependent Off_Target_Conclusion Off_Target_Conclusion Not_Dose_Dependent->Off_Target_Conclusion Likely Off-Target or Cytotoxic

Caption: Decision tree for differentiating on-target vs. off-target effects.

References

"N-(2,3-Dichlorobenzyl)-N-methylamine" off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2,3-Dichlorobenzyl)-N-methylamine

Notice: Information regarding the specific off-target effects of N-(2,3-Dichlorobenzyl)-N-methylamine in neuronal cells is not currently available in the public domain. The following content is based on the pharmacological profiles of structurally related compounds and is intended to provide general guidance and potential areas for investigation. The information provided should be considered hypothetical and must be confirmed through dedicated experimental validation for N-(2,3-Dichlorobenzyl)-N-methylamine.

Troubleshooting Guides & FAQs

This section addresses potential issues researchers might encounter during in-vitro and in-vivo experiments with N-(2,3-Dichlorobenzyl)-N-methylamine, based on inferred properties from similar chemical structures.

Question 1: We are observing unexpected changes in neuronal firing patterns that do not correlate with the intended target activity. What could be the potential off-target cause?

Answer: Based on the pharmacology of structurally related benzylamine compounds, unexpected electrophysiological effects could stem from off-target interactions with various ion channels or receptors. Potential off-target candidates to investigate include:

  • Sigma (σ) Receptors: Some N-substituted benzylamines have shown affinity for σ1 and σ2 receptors, which can modulate neuronal excitability and calcium signaling.

  • Monoamine Transporters: The benzylamine scaffold is present in compounds known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Inhibition or reverse transport at these sites can significantly alter synaptic neurotransmitter levels.

  • Voltage-gated Ion Channels: Off-target modulation of sodium (Nav), potassium (Kv), or calcium (Cav) channels is a possibility and a common source of unexpected electrophysiological findings.

Troubleshooting Steps:

  • Competitive Binding Assays: Screen N-(2,3-Dichlorobenzyl)-N-methylamine against a panel of common CNS targets, including σ receptors and monoamine transporters.

  • Electrophysiology Patch-Clamp: Perform whole-cell patch-clamp recordings on cultured neurons (e.g., primary cortical or hippocampal neurons) to characterize the effects on specific ion channel currents.

  • Calcium Imaging: Use fluorescent calcium indicators (e.g., Fura-2, GCaMP) to determine if the compound alters intracellular calcium dynamics, which could be indicative of ion channel or GPCR modulation.

Question 2: Our cell viability assays show increased cytotoxicity at concentrations where the on-target effect is expected. What is the likely mechanism of this toxicity?

Answer: Neuronal cytotoxicity of compounds containing a dichlorophenyl group can be associated with mitochondrial dysfunction or oxidative stress. The lipophilic nature of the dichlorobenzyl group may facilitate its accumulation within mitochondrial membranes.

Potential Mechanisms:

  • Mitochondrial Impairment: Disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

  • Oxidative Stress: Increased production of ROS can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, DNA damage, and apoptosis.

  • Induction of Apoptosis: Activation of caspase-3 and other pro-apoptotic signaling molecules.

Troubleshooting Steps:

  • Mitochondrial Respiration Assay: Use techniques like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.

  • ROS Measurement: Employ fluorescent probes such as DCFDA or MitoSOX to quantify intracellular and mitochondrial ROS levels, respectively.

  • Apoptosis Assays: Perform TUNEL staining or Western blotting for cleaved caspase-3 to detect apoptotic cell death.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data based on plausible off-target interactions for a compound like N-(2,3-Dichlorobenzyl)-N-methylamine. This data is for illustrative purposes only and is not based on experimental results for the specific compound.

Off-Target ParameterValue (IC50 / Ki)Assay TypeCell Line / Preparation
σ1 Receptor Binding500 nMRadioligand BindingRat Brain Membranes
σ2 Receptor Binding1.2 µMRadioligand BindingHuman SH-SY5Y Membranes
Dopamine Transporter (DAT)2.5 µM[3H]Dopamine UptakeHEK293 cells expressing hDAT
Neuronal Cytotoxicity15 µMMTT Assay (24 hr)Primary Rat Cortical Neurons

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

Objective: To determine the binding affinity (Ki) of N-(2,3-Dichlorobenzyl)-N-methylamine for the σ1 receptor.

Materials:

  • Rat brain homogenate (P2 membrane fraction)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Haloperidol (positive control)

  • N-(2,3-Dichlorobenzyl)-N-methylamine (test compound)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters (GF/B)

Methodology:

  • Prepare serial dilutions of N-(2,3-Dichlorobenzyl)-N-methylamine.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of --INVALID-LINK---Pentazocine (final concentration ~1 nM), and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 100 µL of the rat brain membrane preparation (final protein concentration ~100 µ g/well ).

  • Incubate for 60 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: MTT Assay for Neuronal Cytotoxicity

Objective: To assess the cytotoxic effect of N-(2,3-Dichlorobenzyl)-N-methylamine on primary neuronal cultures.

Materials:

  • Primary rat cortical neurons cultured in 96-well plates

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Neurobasal medium with B27 supplement

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Culture primary cortical neurons for 7-10 days in vitro.

  • Prepare serial dilutions of N-(2,3-Dichlorobenzyl)-N-methylamine in the culture medium.

  • Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Compound N-(2,3-Dichlorobenzyl) -N-methylamine SigmaR Sigma-1 Receptor Compound->SigmaR Binds DAT Dopamine Transporter Compound->DAT Inhibits CaV Voltage-gated Ca2+ Channel Compound->CaV Modulates Ca_increase ↑ [Ca2+]i SigmaR->Ca_increase DA_reuptake ↓ Dopamine Reuptake DAT->DA_reuptake CaV->Ca_increase Mito_dys Mitochondrial Dysfunction Ca_increase->Mito_dys ROS ↑ ROS Apoptosis Apoptosis ROS->Apoptosis Induces Mito_dys->ROS Experimental_Workflow cluster_electro Electrophysiological Issue cluster_viability Viability Issue start Start: Unexpected Neuronal Effect Observed q1 Is it an electrophysiological or viability issue? start->q1 e_step1 Patch-Clamp on Ion Channels q1->e_step1 Electrophysiology v_step1 MTT / LDH Cytotoxicity Assay q1->v_step1 Viability e_step2 Binding Assays (Transporters, Receptors) e_step1->e_step2 end Identify Off-Target Mechanism e_step2->end v_step2 Assess Mitochondrial Function (e.g., Seahorse) v_step1->v_step2 v_step3 Measure ROS Production v_step2->v_step3 v_step4 Check for Apoptosis Markers (e.g., Caspase-3) v_step3->v_step4 v_step4->end

Technical Support Center: Synthesis of 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-(2,3-dichlorophenyl)-N-methylmethanamine" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of 2,3-dichlorobenzaldehyde with methylamine. This reaction involves the formation of an intermediate imine or iminium ion, which is then reduced to the final secondary amine product.

Q2: Which reducing agent is optimal for the reductive amination of 2,3-dichlorobenzaldehyde?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this type of transformation.[1][2] It is a mild and selective reagent that can reduce the intermediate iminium ion faster than it reduces the starting aldehyde, which helps to minimize the formation of the corresponding alcohol byproduct and can lead to higher yields of the desired amine.[2] While sodium borohydride (NaBH₄) can also be used, it is a stronger reducing agent and may reduce the aldehyde before imine formation is complete, potentially lowering the overall yield.[1][2]

Q3: What are the common side reactions that can lower the yield?

A3: Several side reactions can occur, leading to a decreased yield of the target product. The most common include:

  • Reduction of the starting aldehyde: The reducing agent can reduce 2,3-dichlorobenzaldehyde to 2,3-dichlorobenzyl alcohol. This is more likely to occur with stronger reducing agents like sodium borohydride.[1][2]

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde and undergo a second reductive amination to form a tertiary amine.

  • Hydrolysis of the imine intermediate: The imine intermediate can hydrolyze back to the starting aldehyde and amine in the presence of excess water.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting aldehyde, the intermediate imine, and the final amine product. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified using several techniques. The most common method is column chromatography on silica gel. Alternatively, purification can sometimes be achieved by recrystallization or by converting the amine to its hydrochloride salt, which can be precipitated and then neutralized to recover the pure amine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure anhydrous reaction conditions. The presence of water can hinder imine formation. Consider the use of a dehydrating agent like molecular sieves. The pH of the reaction is also crucial; a slightly acidic condition (pH ~5-6) often favors imine formation.[1]
Inactive reducing agent.Use a fresh, high-quality batch of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture and can decompose over time.
Low reactivity of the starting materials.The reaction may require gentle heating to facilitate imine formation, but this should be done cautiously to avoid decomposition.
Presence of 2,3-dichlorobenzyl alcohol byproduct The reducing agent is too strong or was added too early.Use a milder reducing agent like sodium triacetoxyborohydride.[2] Alternatively, if using sodium borohydride, ensure the imine has fully formed before adding the reducing agent. This can be monitored by TLC.
Formation of a tertiary amine byproduct The secondary amine product is reacting further.Use a stoichiometric amount of the aldehyde relative to the amine to minimize the chance of a second reaction. Adding the aldehyde slowly to the reaction mixture can also help.
Difficulty in isolating the product The product is soluble in the aqueous phase during workup.Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Adjusting the pH of the aqueous layer to be basic (pH > 10) will ensure the amine is in its free base form and more soluble in the organic solvent.
The product is an oil and does not crystallize.If direct crystallization is difficult, consider converting the amine to its hydrochloride salt by treating the purified oil with a solution of HCl in an organic solvent like ether or methanol. The salt often precipitates as a solid and can be collected by filtration.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF/Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.2 M), add methylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2,3-dichlorobenzaldehyde in DCM add_amine Add Methylamine start->add_amine add_acid Add Acetic Acid (catalyst) add_amine->add_acid imine_formation Stir for 1-2h (Imine Formation) add_acid->imine_formation add_reducing_agent Add NaBH(OAc)3 imine_formation->add_reducing_agent reaction_completion Stir for 12-24h add_reducing_agent->reaction_completion quench Quench with NaHCO3 reaction_completion->quench Proceed to Workup extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Proceed to Purification product Pure Product chromatography->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Reaction Failure check_imine Check for Imine Formation (TLC) start->check_imine imine_no No Imine Formation check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes anhydrous Ensure Anhydrous Conditions imine_no->anhydrous ph_adjust Adjust pH to ~5-6 imine_no->ph_adjust reagent_quality Check Reducing Agent Quality imine_yes->reagent_quality temp_control Optimize Reaction Temperature imine_yes->temp_control byproducts Analyze for Byproducts (TLC/NMR) imine_yes->byproducts aldehyde_reduction Aldehyde Reduction Observed byproducts->aldehyde_reduction Alcohol byproduct overalkylation Over-alkylation Observed byproducts->overalkylation Tertiary amine byproduct purification_issue Difficulty in Purification byproducts->purification_issue Product loss weaker_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) aldehyde_reduction->weaker_reductant stoichiometry Adjust Stoichiometry (Aldehyde:Amine) overalkylation->stoichiometry extraction_ph Adjust pH during Extraction purification_issue->extraction_ph salt_formation Consider Salt Formation for Isolation purification_issue->salt_formation

Caption: A decision tree for troubleshooting low yield in the reductive amination synthesis.

References

Technical Support Center: LC-MS/MS Quantification of N-(2,3-Dichlorobenzyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-(2,3-Dichlorobenzyl)-N-methylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass spectrometric properties of N-(2,3-Dichlorobenzyl)-N-methylamine?

A1: N-(2,3-Dichlorobenzyl)-N-methylamine has a molecular formula of C₈H₉Cl₂N and a monoisotopic mass of approximately 189.01 g/mol .[1][2] In positive ion mode electrospray ionization (ESI), it is expected to readily form a protonated molecule [M+H]⁺ at m/z 190.0. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragment ions, with M+2 and M+4 peaks.

Q2: What is the predicted fragmentation pattern for N-(2,3-Dichlorobenzyl)-N-methylamine in MS/MS?

A2: While specific experimental data for N-(2,3-Dichlorobenzyl)-N-methylamine is limited, the fragmentation pattern can be predicted based on the fragmentation of similar benzylamine compounds. The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond (alpha-cleavage), which is a common fragmentation route for benzylamines.[3][4] This would result in the formation of a stable dichlorobenzyl cation.

  • Precursor Ion (Q1): m/z 190.0 [M+H]⁺

  • Predicted Product Ion (Q3): m/z 159.0 (loss of methylamine, CH₃NH₂)

Therefore, the Multiple Reaction Monitoring (MRM) transition of 190.0 → 159.0 would be a logical starting point for developing a quantitative method.

Q3: What type of analytical column is suitable for the LC separation of N-(2,3-Dichlorobenzyl)-N-methylamine?

A3: A reversed-phase C18 column is a common and suitable choice for the separation of moderately polar compounds like N-(2,3-Dichlorobenzyl)-N-methylamine.[5][6] The specific column dimensions and particle size should be chosen based on the desired chromatographic performance and the capabilities of the LC system (e.g., HPLC or UHPLC).

Q4: How can I choose an appropriate internal standard (IS) for this assay?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-(2,3-Dichlorobenzyl)-N-(trideuteromethyl)amine (d₃-N-(2,3-Dichlorobenzyl)-N-methylamine). If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. A good structural analog might be another dichlorobenzylamine derivative with a slightly different substitution pattern or alkyl chain length.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the LC-MS/MS quantification of N-(2,3-Dichlorobenzyl)-N-methylamine.

Issue 1: No or Low Signal Intensity

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Verify that the mass spectrometer is set to monitor the correct MRM transition (e.g., 190.0 → 159.0). Ensure the ionization source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for the analyte. Perform a direct infusion of a standard solution to confirm signal response and optimize MS settings.

  • Poor Ionization:

    • Solution: N-(2,3-Dichlorobenzyl)-N-methylamine is a basic compound and should ionize well in positive ion mode. Ensure the mobile phase has an acidic pH (e.g., 0.1% formic acid) to promote protonation.

  • Analyte Degradation:

    • Solution: Assess the stability of the analyte in the sample matrix and processing solvents. Keep samples at a low temperature and minimize the time between sample preparation and analysis.

  • LC Plumbing Issues:

    • Solution: Check for leaks, blockages, or incorrect connections in the LC flow path. Ensure the column is properly installed and not clogged.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample. High concentrations of the analyte can saturate the stationary phase, leading to peak fronting.[7]

  • Secondary Interactions:

    • Solution: Peak tailing can occur due to interactions between the basic amine group of the analyte and residual silanols on the silica-based column.[8] Lowering the mobile phase pH with an additive like formic acid can help to minimize these interactions.

  • Inappropriate Injection Solvent:

    • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a solvent that is too strong can cause peak distortion.[9]

  • Extra-Column Volume:

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Use appropriate fittings to avoid dead volumes, which can cause peak broadening and tailing.[8]

Issue 3: High Variability in Results / Poor Reproducibility

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement):

    • Solution: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[10] To mitigate this, improve sample preparation to remove interfering components (e.g., using solid-phase extraction or liquid-liquid extraction). Modifying the chromatographic method to separate the analyte from the interfering matrix components is also an effective strategy. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Carryover:

    • Solution: Carryover from a high concentration sample into a subsequent blank or low concentration sample can lead to inaccurate results.[11] Optimize the autosampler wash procedure by using a strong organic solvent and increasing the wash volume and duration. If carryover persists, investigate potential sources within the LC system, such as the injection valve or column.

  • Inconsistent Sample Preparation:

    • Solution: Ensure that the sample preparation procedure is well-controlled and consistently executed. Use precise pipetting techniques and ensure complete evaporation and reconstitution of samples.

Issue 4: Contamination and Ghost Peaks

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • Contaminated Glassware or Vials:

    • Solution: Use clean glassware and vials. Avoid using plastic containers that may leach contaminants.

  • System Contamination:

    • Solution: If the system is contaminated, flush the entire LC system with a strong solvent series (e.g., water, methanol, isopropanol, hexane, followed by isopropanol, methanol, and re-equilibration with the mobile phase). Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate expected results and potential issues.

Table 1: Calibration Curve for N-(2,3-Dichlorobenzyl)-N-methylamine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,25050,5000.025
56,30051,0000.124
1012,80050,8000.252
5064,50051,2001.260
100127,00050,9002.495
500635,00051,10012.427
10001,280,00050,70025.247

Table 2: Troubleshooting Scenarios - QC Sample Analysis (Expected Concentration: 75 ng/mL)

QC SampleAnalyte Peak AreaIS Peak AreaCalculated Conc. (ng/mL)Potential Issue
QC-1 (Normal)95,25051,00074.8-
QC-2 (Low IS)94,80025,500147.6Ion Suppression of IS
QC-3 (Low Analyte)47,50050,80037.2Ion Suppression of Analyte
QC-4 (High Blank)5,100 (in Blank)50,500-Carryover
QC-5 (Poor Shape)96,000 (Tailing)51,20075.1Column Degradation/Secondary Interactions

Experimental Protocol Example

This section provides a detailed example of an LC-MS/MS method for the quantification of N-(2,3-Dichlorobenzyl)-N-methylamine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., d₃-N-(2,3-Dichlorobenzyl)-N-methylamine at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • N-(2,3-Dichlorobenzyl)-N-methylamine: 190.0 → 159.0

    • d₃-Internal Standard: 193.0 → 159.0

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Visualizations

Troubleshooting_Workflow start Start: LC-MS/MS Quantification Issue check_signal No or Low Signal? start->check_signal check_peak_shape Poor Peak Shape? check_signal->check_peak_shape No ms_settings Verify MS Settings (MRM, Source Parameters) check_signal->ms_settings Yes check_reproducibility High Variability? check_peak_shape->check_reproducibility No overload Reduce Injection Volume/ Dilute Sample check_peak_shape->overload Yes check_contamination Ghost Peaks? check_reproducibility->check_contamination No matrix_effects Improve Sample Prep/ Modify Chromatography check_reproducibility->matrix_effects Yes solvents_reagents Use High-Purity Solvents/Reagents check_contamination->solvents_reagents Yes end Problem Resolved check_contamination->end No ionization Optimize Ionization (Mobile Phase pH) ms_settings->ionization lc_plumbing Check LC System (Leaks, Blockages) ionization->lc_plumbing lc_plumbing->end secondary_interactions Adjust Mobile Phase pH overload->secondary_interactions injection_solvent Match Injection Solvent to Initial Mobile Phase secondary_interactions->injection_solvent injection_solvent->end carryover Optimize Autosampler Wash matrix_effects->carryover sample_prep Ensure Consistent Sample Preparation carryover->sample_prep sample_prep->end system_clean Clean LC System and Ion Source solvents_reagents->system_clean system_clean->end

Caption: Troubleshooting workflow for LC-MS/MS quantification.

Fragmentation_Pathway parent N-(2,3-Dichlorobenzyl)-N-methylamine [M+H]⁺ m/z 190.0 loss Loss of Methylamine (CH₃NH₂) parent:f1->loss fragment 2,3-Dichlorobenzyl Cation m/z 159.0 loss->fragment:f0

Caption: Predicted fragmentation of N-(2,3-Dichlorobenzyl)-N-methylamine.

References

"1-(2,3-dichlorophenyl)-N-methylmethanamine" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,3-dichlorophenyl)-N-methylmethanamine.

Troubleshooting Guides

Researchers may occasionally encounter variability in experimental outcomes when using chemical compounds from different batches. This guide provides a systematic approach to troubleshooting issues related to the batch-to-batch variability of this compound.

Issue: Inconsistent Experimental Results Between Batches

You observe a significant difference in the potency or effect of this compound between two different lot numbers in your assay.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Verification cluster_2 Compound Integrity Check cluster_3 Analytical Characterization cluster_4 Resolution A Inconsistent results observed between batches B Confirm experimental parameters are identical A->B C Re-run experiment with both batches side-by-side B->C D Analyze raw data for anomalies C->D E Review Certificate of Analysis (CoA) for each batch D->E F Prepare fresh stock solutions E->F G Assess solubility and appearance of solutions F->G H Perform analytical tests (e.g., HPLC, NMR) G->H I Compare purity and impurity profiles H->I J Contact supplier with findings I->J K If impurity identified, assess its biological activity I->K L Qualify new batch before use in critical studies J->L K->L

Caption: Troubleshooting workflow for batch-to-batch variability.

Step-by-Step Guide:

  • Verify Experimental Parameters: Ensure that all experimental conditions, including reagent concentrations, incubation times, and instrument settings, were identical for experiments conducted with different batches.

  • Side-by-Side Comparison: If possible, repeat the experiment using both batches of the compound in the same run. This will help to eliminate variability arising from the experimental setup.

  • Review Certificate of Analysis (CoA): Compare the CoAs for each batch. Pay close attention to the reported purity, appearance, and any analytical data provided.

  • Prepare Fresh Stock Solutions: Improperly stored or old stock solutions can be a source of variability. Prepare fresh stock solutions from each batch following a standardized protocol.

  • Assess Solubility and Appearance: Visually inspect the solid material and the prepared solutions. Note any differences in color, crystallinity, or solubility between batches.

  • Analytical Characterization: If the issue persists, consider performing in-house analytical tests such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of each batch. This can also help in identifying any potential impurities.

  • Contact the Supplier: If you identify significant discrepancies between batches, contact the supplier's technical support with your findings, including the batch numbers and any analytical data you have generated.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability for a compound like this compound?

A1: Common causes for batch-to-batch variation in chemical manufacturing include:

  • Differences in Purity: Even small variations in purity can affect the active concentration of your compound.[1]

  • Presence of Impurities: Different batches may contain different types or levels of impurities, such as starting materials, by-products, or positional isomers, which could have their own biological activity.[2][3][4][5]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility and bioavailability.[6]

  • Hygroscopicity: The compound may absorb water from the atmosphere, which can affect its stability and measured weight.[7][8][9][10][11]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at room temperature, while for long-term storage, refrigeration (2-8°C) might be preferable. For solutions, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: The purity of my batch is listed as >95%. What could the remaining <5% be, and could it affect my experiment?

A3: The remaining percentage could consist of several components:

  • Residual Solvents: Solvents used in the final purification steps.

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Positional Isomers: For example, 1-(2,4-dichlorophenyl)-N-methylmethanamine or 1-(3,4-dichlorophenyl)-N-methylmethanamine. These isomers can have different pharmacological properties.[2][3][4][5]

Even at low levels, these impurities can sometimes have biological activity that may interfere with your experiment. If you suspect an impurity is affecting your results, chromatographic and spectroscopic methods can be used for identification.[12][13][14][15][16]

Q4: I am having trouble dissolving this compound. What should I do?

A4: The solubility of a compound can be influenced by factors such as its crystalline form and purity. If you are experiencing solubility issues:

  • Confirm the appropriate solvent: Check the supplier's technical data sheet for recommended solvents.

  • Use sonication or gentle warming: These techniques can aid in the dissolution of the compound.

  • Adjust the pH: For compounds with ionizable groups, adjusting the pH of the solution may improve solubility.

  • Consider a different salt form: If available, a different salt form of the compound might have better solubility characteristics.

Data Presentation

Table 1: Hypothetical Batch Comparison of this compound

ParameterBatch ABatch B
Lot Number 202401A202408B
Appearance White to off-white solidLight yellow solid
Purity (by HPLC) 96.2%95.5%
Major Impurity 1 0.8% (Positional Isomer)1.2% (Positional Isomer)
Major Impurity 2 0.5% (Unidentified)0.9% (Starting Material)
Water Content (Karl Fischer) 0.3%0.9%

Table 2: Hypothetical Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures

Storage TimePurity at 4°CPurity at -20°CPurity at -80°C
1 Week 99.5%99.8%99.9%
1 Month 97.2%99.1%99.6%
3 Months 92.1%97.8%99.2%
6 Months 85.4%95.3%98.5%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 190.07 g/mol ).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 190.07 g/mol = 0.0019007 g = 1.90 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.90 mg of the compound into the tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Close the tube and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay. This may be relevant as some dichlorophenyl compounds act as receptor antagonists.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • This compound stock solution

  • Assay buffer

  • Wash buffer

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare reagents: Dilute the cell membranes, radioligand, and test compound (this compound) to their final working concentrations in assay buffer. A serial dilution of the test compound should be prepared.

  • Set up the assay plate:

    • Total binding wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific binding wells: Add assay buffer, radioligand, a high concentration of a known non-labeled ligand, and cell membranes.

    • Test compound wells: Add assay buffer, radioligand, the serial dilution of this compound, and cell membranes.

  • Incubate: Incubate the plate at the appropriate temperature for a sufficient time to reach equilibrium.

  • Harvest: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Count: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Mandatory Visualization

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Antagonist 1-(2,3-dichlorophenyl) -N-methylmethanamine Antagonist->P2X7 Blocks Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: Hypothetical signaling pathway for a P2X7 receptor antagonist.[17][18][19][20][21]

References

Strategies to reduce cytotoxicity of "N-(2,3-Dichlorobenzyl)-N-methylamine" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-(2,3-Dichlorobenzyl)-N-methylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate cytotoxic effects during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My test compound, N-(2,3-Dichlorobenzyl)-N-methylamine, is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?

A1: The first step is to confirm that the observed cytotoxicity is a true effect of the compound and not an experimental artifact.[1] You should systematically verify the following:

  • Concentration Calculations: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration is accurate.[1]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the tolerance level for your specific cell line, which is typically less than 0.5%.[1] Run a vehicle-only control to confirm the solvent is not the source of toxicity.

  • Compound Stability and Solubility: Assess the stability of your compound in the culture medium over the experiment's duration, as degradation products could be more toxic.[1] Also, check for any precipitation in the medium, which can indicate poor solubility and lead to inconsistent results.[1]

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). Include appropriate controls, such as the compound in cell-free medium, to test for any direct interaction with assay reagents.[1]

Q2: What are the likely mechanisms of cytotoxicity for a compound like N-(2,3-Dichlorobenzyl)-N-methylamine?

A2: While specific data for this compound is limited, its structure as an aromatic amine and a dichlorobenzyl derivative suggests potential mechanisms of toxicity. Aromatic amines can be metabolically activated by cytochrome P450 enzymes to form reactive N-hydroxylamines, which can lead to the formation of nitrenium ions that damage DNA.[2] Dichlorobenzene compounds are known to be metabolized by cytochrome P-450, potentially leading to oxidative stress.[3] Therefore, likely mechanisms include:

  • Oxidative Stress: Generation of Reactive Oxygen Species (ROS) that damage cellular components like lipids, proteins, and DNA.[4][5]

  • Apoptosis: Induction of programmed cell death, often triggered by cellular stress or DNA damage. This can be measured by the activation of caspases.[6][7]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, which is a key event in the apoptotic pathway.[4][8]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect?

A3: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a viability dye) and the total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).[1]

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]

  • Cytostaticity: The total cell number will plateau or increase very slowly, while the percentage of viable cells remains high.[1]

Troubleshooting Guide: Reducing Cytotoxicity

This guide provides strategies to mitigate the cytotoxic effects of N-(2,3-Dichlorobenzyl)-N-methylamine in your cell culture experiments.

Problem Potential Cause Suggested Solution
High cytotoxicity even at very low concentrations. The compound is intrinsically toxic to the cell model.• Perform a detailed dose-response curve to accurately determine the IC50 value.• Reduce the incubation time to assess effects at earlier time points.• Co-treat with a cytoprotective agent, such as an antioxidant, if oxidative stress is a suspected mechanism.[1]
Cell death is observed only in specific cell lines. Cell line-specific sensitivity.• Investigate the expression levels of cytochrome P450 enzymes in your panel of cell lines, as these can metabolize the compound into a more toxic form.[9]• Use a broader panel of cell lines with different metabolic profiles to identify more resistant models.
Results show high variability between experiments. Experimental inconsistency.• Standardize cell seeding density and ensure you are using cells within a consistent passage number range.• Prepare fresh dilutions of the compound from a validated stock solution for each experiment.• Ensure consistent incubation times and environmental conditions (temperature, CO2, humidity).[1]
Compound appears to precipitate in the culture medium. Poor aqueous solubility.• Test the solubility of the compound in the culture medium before starting the experiment.• Consider using a different solvent or a formulation aid, ensuring the additive is non-toxic to the cells at the concentration used.
Illustrative Data: Effect of N-acetylcysteine (NAC) on Cytotoxicity

The following table presents illustrative data showing how a cytoprotective agent like N-acetylcysteine (NAC) could potentially reduce the cytotoxicity of N-(2,3-Dichlorobenzyl)-N-methylamine (Compound X) in a hypothetical experiment using A549 cells.

Treatment Group IC50 of Compound X (µM) Maximum Inhibition (%)
Compound X alone15.295.7
Compound X + 1 mM NAC45.880.2
Compound X + 5 mM NAC78.565.4

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol describes how to test if the antioxidant NAC can reduce the cytotoxicity of N-(2,3-Dichlorobenzyl)-N-methylamine, which is useful if the mechanism involves ROS.[4][5]

Materials:

  • Cells of interest (e.g., A549)

  • Complete culture medium

  • N-(2,3-Dichlorobenzyl)-N-methylamine stock solution

  • N-acetylcysteine (NAC) stock solution (prepare fresh)

  • 96-well plates

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare serial dilutions of N-(2,3-Dichlorobenzyl)-N-methylamine in complete culture medium.

    • Prepare solutions of N-(2,3-Dichlorobenzyl)-N-methylamine that also contain a fixed concentration of NAC (e.g., 1 mM or 5 mM). NAC is known to scavenge oxygen free radicals and can serve as a precursor to the antioxidant glutathione (GSH).[4][5]

  • Treatment: Remove the old medium from the cells and add the prepared treatment media (Compound alone, Compound + NAC, NAC alone, and vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC50 values for the compound with and without NAC. An increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the compound's cytotoxicity.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Positive control (e.g., Tert-Butyl hydroperoxide, TBHP)[10]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm)[10]

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of N-(2,3-Dichlorobenzyl)-N-methylamine for a predetermined time (e.g., 1-6 hours). Include untreated controls and a positive control (TBHP).

  • Staining: Remove the treatment medium and wash the cells gently with warm PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][12]

  • Measurement: Remove the DCFH-DA solution, wash the cells again with PBS, and add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a plate reader.[10] An increase in fluorescence compared to the untreated control indicates an increase in intracellular ROS.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol measures the activity of executioner caspases-3 and -7, which are key markers of apoptosis, using a luminescent assay.[6][13]

Materials:

  • Cells of interest

  • Complete culture medium

  • N-(2,3-Dichlorobenzyl)-N-methylamine

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of N-(2,3-Dichlorobenzyl)-N-methylamine for a time period known to induce cytotoxicity.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[6] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[6]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[14]

  • Measurement: Measure the luminescence of each sample using a luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Troubleshooting

G A High Cytotoxicity Observed B Step 1: Verify Experiment - Check Concentrations - Solvent Controls - Assay Interference A->B C Is cytotoxicity reproducible and not an artifact? B->C D Revise protocol. Troubleshoot assay setup. C->D No E Step 2: Characterize Mechanism - ROS Assay? - Caspase Assay? - Mitochondrial Potential? C->E Yes F Mechanism Identified? (e.g., Oxidative Stress) E->F G Step 3: Mitigate Cytotoxicity - Co-treat with Antioxidant (NAC) - Reduce Incubation Time - Change Cell Line F->G Yes I General Mechanistic Investigation F->I No H Re-evaluate Cytotoxicity (IC50, Viability) G->H

Caption: Troubleshooting workflow for addressing high in vitro cytotoxicity.

Potential Mechanism of Action: ROS-Induced Apoptosis

G cluster_cell Cell cluster_mito Mitochondrion ROS Increased ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Compound N-(2,3-Dichlorobenzyl) -N-methylamine Compound->ROS NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Hypothesized pathway of ROS-mediated apoptosis.

References

Technical Support Center: Enhancing Oral Bioavailability of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of dichlorophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of our dichlorophenyl compound after oral administration in preclinical species. What are the likely causes?

A1: Low and variable oral bioavailability of dichlorophenyl compounds typically stems from a combination of factors related to their physicochemical properties and physiological interactions. The primary culprits are:

  • Poor Aqueous Solubility: The dichlorophenyl moiety contributes to the lipophilicity and often high crystal lattice energy of the molecule, leading to low solubility in gastrointestinal (GI) fluids. This is a common issue for many new chemical entities.[1][2]

  • Low Permeability: While many dichlorophenyl compounds are lipophilic, which can favor membrane transit, other factors such as molecular size, shape, and hydrogen bonding capacity can limit their ability to efficiently cross the intestinal epithelium.

  • Extensive First-Pass Metabolism: Dichlorophenyl compounds can be extensively metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[3][4][5][6] This metabolic transformation can significantly reduce the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: These compounds can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug from inside the intestinal cells back into the GI lumen, thereby reducing net absorption.[7]

Q2: How can we systematically investigate the root cause of our dichlorophenyl compound's poor oral bioavailability?

A2: A multi-pronged experimental approach is recommended to diagnose the primary barriers to absorption:

  • In Vitro Solubility Assessment: Determine the compound's solubility in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF). Low solubility in these media suggests that dissolution is a major hurdle.

  • In Vitro Permeability and Efflux Assays: The Caco-2 cell permeability assay is the gold standard for predicting human intestinal permeability and identifying potential P-gp substrates.[1][8][9] A bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), can reveal active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

  • In Vitro Metabolic Stability Studies: Incubate the compound with liver microsomes (human, rat, etc.) to assess its metabolic stability. Rapid degradation in this assay points towards significant first-pass metabolism. Identifying the specific CYP enzymes involved can also guide further strategies.

Troubleshooting Guides

Issue 1: My dichlorophenyl compound has very low aqueous solubility.

This is a common starting point for poor oral bioavailability. Several formulation strategies can be employed to enhance dissolution.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[10]

    • Methodology: Jet milling is a common technique for micronization.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous, higher-energy state can dramatically improve its aqueous solubility and dissolution rate.[11][12][13][14][15]

    • Methodology: Spray drying and hot-melt extrusion are scalable methods for preparing ASDs.[8][11][16][17][18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipids, surfactants, and co-solvents can improve solubilization in the GI tract.[4][20][21][22][23] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Data Presentation: Pharmacokinetic Parameters of a Dichlorophenyl Compound (Rimonabant)

ParameterValuePopulation/ConditionsReference
Apparent Clearance (CL/F) 5.21 L/hNon-black obese patients[11][12]
9.11 L/hBlack obese patients[11][12]
Apparent Central Volume of Distribution (V2/F) Dependent on ageObese patients[11][12]
Apparent Peripheral Volume of Distribution (V3/F) Dependent on body weightObese patients[11][12]
Steady-State Cmax 221 ng/mL100 kg, 46-year-old non-black patient (20 mg dose)[11]
152 ng/mL100 kg, 46-year-old black patient (20 mg dose)[11]
Steady-State AUC 3839 ng.h/mL100 kg, 46-year-old non-black patient (20 mg dose)[11]
2195 ng.h/mL100 kg, 46-year-old black patient (20 mg dose)[11]
Elimination Half-life 6 to 9 daysNormal BMI[24]
16 daysBMI > 30[24]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a dichlorophenyl compound.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto permeable Transwell® inserts (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before and after the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 200 Ω·cm² to indicate a confluent monolayer.[1]

  • Optionally, assess the permeability of a paracellular marker like Lucifer yellow or [¹⁴C]-mannitol.

3. Transport Experiment (Bidirectional):

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (e.g., at 10 µM in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8][9]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the dichlorophenyl compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of drug appearance in the receiver chamber (e.g., pmol/s)

      • A: surface area of the filter membrane (cm²)

      • C₀: initial concentration in the donor chamber (e.g., pmol/mL)

  • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for active efflux.[25]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol outlines the general steps for producing an amorphous solid dispersion.

1. Material Selection:

  • Polymer: Select a suitable polymer based on the physicochemical properties of the dichlorophenyl compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Solvent System: Identify a common solvent that can dissolve both the drug and the polymer. Volatile organic solvents like methanol, acetone, or a mixture are frequently used.[8]

2. Feed Solution Preparation:

  • Dissolve the dichlorophenyl compound and the selected polymer in the chosen solvent system to create the feed solution.[8]

  • The total solids concentration is typically in the range of 1-10% (w/v), depending on the solubility of the components and the solution viscosity.

3. Spray Drying Process:

  • Set up the spray dryer with the appropriate nozzle (e.g., two-fluid nozzle).

  • Optimize the process parameters:

    • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the compound and polymer.

    • Atomization Pressure/Gas Flow: To control droplet size.

    • Feed Rate: To control the residence time in the drying chamber.

  • Pump the feed solution through the nozzle into the drying chamber. The hot drying gas (typically nitrogen or air) rapidly evaporates the solvent, leading to the formation of solid particles.

  • Collect the dried powder from the cyclone separator.

4. Characterization of the Solid Dispersion:

  • Amorphous Nature: Confirm the absence of crystallinity using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Drug Loading and Content Uniformity: Determine the amount of drug in the solid dispersion using a suitable analytical method (e.g., HPLC).

  • Dissolution Performance: Compare the dissolution rate of the amorphous solid dispersion to that of the crystalline drug in relevant media (e.g., FaSSIF).

Visualizations

Troubleshooting Workflow for Poor Oral Bioavailability

Poor_Oral_Bioavailability_Workflow Start Low/Variable Oral Bioavailability Observed Solubility Assess In Vitro Solubility (SGF, FaSSIF, FeSSIF) Start->Solubility Permeability Assess In Vitro Permeability (Caco-2 Assay) Start->Permeability Metabolism Assess In Vitro Metabolic Stability (Liver Microsomes) Start->Metabolism PoorSolubility Poor Solubility Identified Solubility->PoorSolubility LowPermeability Low Permeability Identified Permeability->LowPermeability Efflux High Efflux Ratio (>2)? Permeability->Efflux HighMetabolism High Metabolic Turnover? Metabolism->HighMetabolism Sol_Strategies Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations PoorSolubility->Sol_Strategies Yes Perm_Strategies Strategies: - Permeation Enhancers - Prodrug Approach LowPermeability->Perm_Strategies Yes Efflux_Strategies Strategies: - P-gp Inhibitors - Prodrug Design to Evade Efflux Efflux->Efflux_Strategies Yes Met_Strategies Strategies: - Prodrug to Mask Metabolic Site - Co-administration with CYP Inhibitor (for research purposes) HighMetabolism->Met_Strategies Yes

Caption: Troubleshooting workflow for identifying and addressing the causes of poor oral bioavailability.

Factors Affecting Oral Bioavailability of Dichlorophenyl Compounds

Bioavailability_Factors Bioavailability Oral Bioavailability Solubility Aqueous Solubility Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism (CYP3A4) Metabolism->Bioavailability Efflux P-gp Efflux Efflux->Bioavailability Formulation Formulation Strategy Formulation->Bioavailability

Caption: Interplay of key factors influencing the oral bioavailability of dichlorophenyl compounds.

References

"1-(2,3-dichlorophenyl)-N-methylmethanamine" experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental reproducibility challenges with 1-(2,3-dichlorophenyl)-N-methylmethanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound, offering potential causes and recommended solutions.

Problem ID: SYN-001

  • Issue: Low or no yield during synthesis via reductive amination of 2,3-dichlorobenzaldehyde.

  • Potential Cause(s):

    • Inactive or degraded reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

    • Incomplete imine formation prior to reduction.

    • Suboptimal reaction pH for imine formation or reduction.

    • Presence of moisture when using moisture-sensitive reagents.

  • Recommended Solution(s):

    • Use a fresh, unopened container of the reducing agent. It is advisable to test the activity of the reducing agent on a known, reliable substrate.

    • Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) or ¹H NMR before adding the reducing agent. Consider extending the reaction time for imine formation if necessary.

    • Adjust the pH to the optimal range for the specific reducing agent being used. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation.

    • Ensure all glassware is thoroughly dried before use and employ anhydrous solvents and reagents.

Problem ID: PUR-001

  • Issue: Difficulty in purifying the final product.

  • Potential Cause(s):

    • Co-elution of the product with unreacted starting materials or by-products during column chromatography.

    • Formation of a stable emulsion during aqueous work-up.

    • The product being an oil that does not crystallize easily.[1]

  • Recommended Solution(s):

    • Optimize the solvent system for column chromatography. Consider using a different stationary phase, such as alumina instead of silica gel.[1]

    • To break emulsions during work-up, add brine to the aqueous layer. Filtering the mixture through a pad of Celite can also be effective.[1]

    • If the product is an oil, consider converting it to a hydrochloride salt to induce crystallization and facilitate purification.

Problem ID: ANA-001

  • Issue: Inconsistent analytical results (e.g., HPLC, NMR).

  • Potential Cause(s):

    • Sample degradation due to improper storage.

    • Presence of residual solvents or impurities from synthesis.

    • Isomerization or other chemical transformations under certain conditions.

  • Recommended Solution(s):

    • Store the compound in a cool, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.

    • Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. Re-purification may be necessary if significant impurities are detected.

    • Use freshly prepared solutions for experiments and verify the stability of the compound in the experimental buffer or solvent system over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of 95% or greater.[2][3] It is crucial to verify the purity of each new batch via analytical methods such as HPLC or GC-MS before use in sensitive experiments.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures is advisable to prevent degradation.

Q3: Are there any known hazardous by-products that can form during the synthesis of this compound?

A3: While specific data for this compound is limited, syntheses involving chlorinated aromatic compounds and reactive reagents can potentially lead to the formation of unexpected side products. For instance, reactions like the Vilsmeier-Haack reaction are known to sometimes yield complex mixtures and unexpected products.[4] It is essential to handle the reaction mixture and waste with appropriate safety precautions and to fully characterize the final product to ensure the absence of hazardous impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be employed for comprehensive characterization. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine purity.

  • Elemental Analysis: To confirm the elemental composition.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉Cl₂N[3]
Molecular Weight190.07 g/mol [3]
CAS Number731827-07-9[3]
AppearanceNot specified, may be an oil or solid
Purity (Typical)≥95%[3]

Table 2: Example HPLC Purity Analysis Data

Lot NumberRetention Time (min)Peak Area (%)Assigned Identity
A-0015.296.5This compound
A-0013.82.1Impurity 1 (unidentified)
A-0016.11.4Impurity 2 (unidentified)
B-0025.299.2This compound
B-0023.80.8Impurity 1 (unidentified)

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol or dichloromethane).

    • Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or water, depending on the reaction conditions) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. Monitor the reaction progress by TLC to confirm the consumption of the aldehyde and the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Start: 2,3-dichlorobenzaldehyde + Methylamine imine Imine Formation start->imine Anhydrous Solvent reduction Reduction (e.g., NaBH4) imine->reduction Monitor by TLC workup Aqueous Work-up & Extraction reduction->workup Quench Reaction chromatography Column Chromatography workup->chromatography product Pure Product chromatography->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC/GC product->hplc troubleshooting_logic issue Low Product Yield cause1 Inactive Reducing Agent issue->cause1 cause2 Incomplete Imine Formation issue->cause2 cause3 Suboptimal pH issue->cause3 solution1 Use Fresh Reagent cause1->solution1 solution2 Monitor by TLC; Extend Reaction Time cause2->solution2 solution3 Adjust pH (e.g., 5-6) cause3->solution3

References

Validation & Comparative

Comparative Guide to the Target Validation of 1-(2,3-dichlorophenyl)-N-methylmethanamine and Alternative Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "1-(2,3-dichlorophenyl)-N-methylmethanamine" and other known inhibitors of Phenylethanolamine N-methyltransferase (PNMT). While direct quantitative inhibitory data for "this compound" is not currently available in the public domain, its structural similarity to known PNMT inhibitors suggests it is a putative inhibitor of this enzyme. This guide summarizes available data for well-characterized alternative compounds to provide a basis for target validation studies.

Introduction to Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the conversion of norepinephrine to epinephrine (adrenaline).[1] This enzymatic step is crucial in the regulation of various physiological processes, including the stress response, cardiovascular function, and metabolism. As such, PNMT has emerged as a significant therapeutic target for conditions associated with elevated epinephrine levels, such as hypertension and anxiety disorders.

Putative Target of this compound

Based on the documented activity of the structurally analogous compound, 1-(2,3-dichlorophenyl)ethanamine hydrochloride, the primary biological target for "this compound" is predicted to be Phenylethanolamine N-methyltransferase (PNMT).[2] 1-(2,3-dichlorophenyl)ethanamine hydrochloride has been identified as a PNMT inhibitor that can effectively reduce blood pressure in spontaneously hypertensive rats.[2] Further experimental validation is required to confirm the inhibitory activity and determine the potency of "this compound" against PNMT.

Comparison with Alternative PNMT Inhibitors

To provide a framework for the evaluation of "this compound", this section compares the performance of established PNMT inhibitors with available quantitative data.

Quantitative Comparison of PNMT Inhibitors
CompoundChemical ClassTargetIC50 (nM)Ki (nM)Reference
This compound PhenylmethanaminePNMT (putative)Data not availableData not availableN/A
1-(2,3-Dichlorophenyl)ethanamine hydrochloride PhenylethanaminePNMTData not availableData not available[2]
SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) TetrahydroisoquinolinePNMT1001.6 - 300[3][4][5][6]
CGS 19281A ImidazoquinolizinePNMT2700Data not available[1]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

Signaling Pathway and Experimental Workflows

PNMT Catalyzed Epinephrine Synthesis and Inhibition

The following diagram illustrates the role of PNMT in the conversion of norepinephrine to epinephrine and the point of inhibition by compounds like "this compound".

PNMT_Pathway PNMT Signaling Pathway cluster_synthesis Epinephrine Biosynthesis cluster_inhibition Inhibition Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product PNMT_Inhibitor This compound (or alternative inhibitor) PNMT_Inhibitor->PNMT Inhibition PNMT_Workflow PNMT Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PNMT Enzyme - Norepinephrine (Substrate) - S-adenosyl-L-methionine (Co-factor) - Test Compound - Assay Buffer Start->Prepare_Reagents Incubation Incubate Enzyme with Test Compound Prepare_Reagents->Incubation Reaction_Initiation Initiate Reaction with Substrate and Co-factor Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Detection Detect and Quantify Epinephrine Formed (e.g., HPLC, ELISA) Reaction_Termination->Detection Data_Analysis Analyze Data and Determine IC50/Ki Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to P2X7 Receptor Antagonists: A Benchmark for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuroinflammatory pathways. Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, making it a compelling therapeutic target for a range of diseases. The development of potent and selective P2X7 antagonists is therefore an area of intense research.

This guide provides a comparative overview of several well-characterized P2X7 receptor antagonists: JNJ-47965567, A-438079, AZD9056, and CE-224,535. It is important to note that a comprehensive search of the scientific literature did not yield any publicly available data on the P2X7 antagonist activity of "N-(2,3-Dichlorobenzyl)-N-methylamine." Therefore, this document serves as a benchmark, outlining the key experimental data and methodologies required to characterize a novel compound in this class and providing a framework for its potential evaluation against established antagonists.

Data Presentation: Comparative Efficacy of P2X7 Antagonists

The following tables summarize the in vitro potency of selected P2X7 antagonists across various assays and species. Lower IC50/pIC50 and higher pKi values indicate greater potency.

Table 1: In Vitro Potency of P2X7 Antagonists - Binding and Calcium Influx Assays

CompoundSpeciesAssayPotencyCitation
JNJ-47965567 HumanRadioligand Binding (pKi)7.9 ± 0.07[1]
RatRadioligand Binding (pKi)8.7[2]
HumanCalcium Influx (pIC50)8.3[3][4]
MouseCalcium Influx (pIC50)7.5[3][4]
RatCalcium Influx (pIC50)7.2[3][4]
A-438079 HumanCalcium Influx (pIC50)6.9[5][6][7]
HumanCalcium Influx (IC50)300 nM[8][9]
RatCalcium Influx (IC50)100 nM / 321 nM[5][6][8]
CE-224,535 HumanIL-1β Release (IC90)~4.4 nM (in human blood)[10]
AZD9056 HumanIL-1β ReleaseConcentration-dependent inhibition[11]

Table 2: In Vitro Potency of P2X7 Antagonists - IL-1β Release Assay

CompoundSpecies/SystemPotency (pIC50)Citation
JNJ-47965567 Human Blood6.7 ± 0.07[1][2]
Human Monocytes7.5 ± 0.07[1][2]
Rat Microglia7.1 ± 0.1[1][2]
A-438079 -Data not available in provided search results
CE-224,535 HumanSelective antagonist, reduces IL-1β secretion[10]
AZD9056 Human MonocytesConcentration-dependent inhibition[11]

Mandatory Visualization

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Mediates K_efflux K⁺ Efflux P2X7->K_efflux Mediates ATP Extracellular ATP ATP->P2X7 Activates Antagonist P2X7 Antagonist (e.g., JNJ-47965567) Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves pro-IL-1β to proIL1b Pro-IL-1β

Caption: P2X7 receptor signaling cascade.

Experimental Workflow for P2X7 Antagonist Characterization

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Novel Compound (e.g., N-(2,3-Dichlorobenzyl)-N-methylamine) binding_assay Radioligand Binding Assay (Determine pKi) start->binding_assay ca_influx Calcium Influx Assay (Determine pIC50) start->ca_influx dye_uptake Dye Uptake Assay (Pore Formation) binding_assay->dye_uptake ca_influx->dye_uptake il1b_release IL-1β Release Assay (Functional Outcome) dye_uptake->il1b_release selectivity Selectivity Profiling (vs. other P2X receptors, etc.) il1b_release->selectivity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) efficacy_models Efficacy in Disease Models (e.g., Neuropathic Pain, Inflammation) pk_pd->efficacy_models lead_optimization Lead Optimization efficacy_models->lead_optimization selectivity->pk_pd

Caption: Workflow for P2X7 antagonist evaluation.

Logical Comparison of Key P2X7 Antagonists

antagonist_comparison JNJ47965567 JNJ-47965567 High Affinity Centrally Permeable Efficacious in Neuropathic Pain Models A438079 A-438079 Competitive Antagonist Antinociceptive Activity Selective AZD9056 AZD9056 Orally Active Clinical Trials for RA and Crohn's Disease Limited Efficacy in RA CE224535 CE-224,535 Selective for Human P2X7 Clinical Trials for RA Well-tolerated but not efficacious in RA node_properties Key Properties: node_properties->JNJ47965567 High Potency & CNS Penetration node_properties->A438079 Established Tool Compound node_properties->AZD9056 Clinical Development for Inflammatory Diseases node_properties->CE224535 Human-Selective Clinical Candidate

Caption: Key features of selected P2X7 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2X7 antagonists. Below are outlines for key in vitro experiments.

Calcium Influx Assay

Objective: To measure the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Methodology:

  • Cell Culture: Use a cell line stably expressing the P2X7 receptor of the desired species (e.g., human, rat, mouse), such as HEK293 or 1321N1 astrocytoma cells.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) as per the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a P2X7 agonist, typically the potent BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), to stimulate calcium influx.

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the calcium response at each antagonist concentration and determine the IC50 or pIC50 value.[9][12]

Dye Uptake Assay (e.g., YO-PRO-1)

Objective: To assess the antagonist's ability to prevent the formation of the large, non-selective pore that forms upon sustained P2X7 activation.

Methodology:

  • Cell Preparation: Seed P2X7-expressing cells in a multi-well plate.

  • Compound Incubation: Treat the cells with a range of antagonist concentrations.

  • Dye and Agonist Addition: Add a fluorescent dye that is normally membrane-impermeant, such as YO-PRO-1 or ethidium bromide, along with a P2X7 agonist.

  • Incubation: Incubate for a period sufficient to allow for pore formation and dye uptake (e.g., 15-60 minutes).

  • Fluorescence Measurement: Quantify the fluorescence of the dye that has entered the cells.

  • Data Analysis: Determine the percentage of inhibition of dye uptake and calculate the IC50 value.[12][13][14]

IL-1β Release Assay

Objective: To measure the functional downstream consequence of P2X7 antagonism by quantifying the inhibition of IL-1β release from immune cells.

Methodology:

  • Cell Priming: Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1). Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Pre-incubate the primed cells with the test antagonist.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP to activate the P2X7 receptor, leading to inflammasome activation and the processing and release of mature IL-1β.

  • Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.

  • Quantification: Measure the concentration of IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release and determine the IC50 or pIC50 value.[1][2][12]

Conclusion

While "N-(2,3-Dichlorobenzyl)-N-methylamine" is not a recognized P2X7 antagonist based on current scientific literature, the information presented in this guide provides a robust framework for its potential evaluation. By employing the standardized experimental protocols and comparing the resulting data with the established profiles of antagonists like JNJ-47965567, A-438079, AZD9056, and CE-224,535, researchers can effectively determine its potency, selectivity, and potential as a novel therapeutic agent targeting the P2X7 receptor. The provided visualizations offer a clear understanding of the signaling pathways, experimental workflows, and the competitive landscape of P2X7 antagonist development.

References

In Vitro Comparison of P2X7 Receptor Antagonists: 1-(2,3-dichlorophenyl)-N-methylmethanamine Analogs vs. JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of two distinct series of P2X7 receptor antagonists: compounds based on the "1-(2,3-dichlorophenyl)" scaffold and the well-characterized antagonist, JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the evaluation of these compounds for research and development purposes.

Quantitative In Vitro Data Summary

The following tables summarize the reported in vitro potency of JNJ-47965567 and representative analogs of the 1-(2,3-dichlorophenyl) series at the P2X7 receptor.

Table 1: In Vitro Potency of JNJ-47965567

Assay TypeSpeciesPotency (pIC50)Binding Affinity (pKi)
Calcium FluxHuman8.3 ± 0.08-
Rat7.2 ± 0.08-
Mouse7.5 ± 0.1-
IL-1β ReleaseHuman (Monocytes)7.5 ± 0.07-
Rat (Microglia)7.1 ± 0.1-
Radioligand BindingHuman-7.9 ± 0.07

Data sourced from Bhattacharya et al., 2013.[2]

Table 2: In Vitro Potency of Representative 1-(2,3-dichlorophenyl)-based P2X7 Antagonists

Compound StructureSpeciesPotency (pIC50)
1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine seriesHuman> 7.5 (for several analogs)
Rat> 7.5 (for several analogs)
3-(2,3-dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole seriesRatActive in a model of neuropathic pain

Data for the aminotriazole series is from Florjancic et al., 2008, and for the triazole series from Carroll et al., 2007. Specific pIC50 values for "1-(2,3-dichlorophenyl)-N-methylmethanamine" are not publicly available; however, these related analogs demonstrate the potential of this chemical scaffold.[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

P2X7 Receptor-Mediated Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium into a cell following activation of the P2X7 receptor by an agonist.

  • Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human, rat, or mouse P2X7 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test compound (e.g., JNJ-47965567) or vehicle control.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X7 receptor agonist, BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to the wells to stimulate calcium influx. The resulting change in fluorescence intensity is measured over time.

  • Data Analysis: The antagonist effect is calculated as the percentage inhibition of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_workflow Calcium Influx Assay Workflow A Plate P2X7-expressing cells B Load with calcium-sensitive dye A->B C Incubate with test compound B->C D Add P2X7 agonist (BzATP) C->D E Measure fluorescence change D->E F Calculate IC50 E->F

Calcium Influx Assay Workflow
IL-1β Release Assay

This assay quantifies the inhibition of interleukin-1β (IL-1β) release from immune cells, a downstream consequence of P2X7 receptor activation.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, or rat primary microglia are used.

  • Cell Priming: Cells are often primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.

  • Compound Incubation: The primed cells are pre-incubated with various concentrations of the antagonist or vehicle.

  • P2X7 Activation: The P2X7 receptor is activated by adding a specific agonist, such as BzATP.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the compound on IL-1β release is calculated, and IC50 values are determined from the concentration-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the P2X7 receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the P2X7 receptor.

  • Assay Buffer: The binding assay is performed in a buffer optimized for receptor-ligand interaction.

  • Competition Binding: A constant concentration of a radiolabeled P2X7 antagonist (e.g., [³H]-A-804598) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound is calculated using the Cheng-Prusoff equation.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway that are relevant to the in vitro assays described.

G cluster_pathway P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Ion Channel Opening NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleavage proIL1b Pro-IL-1β proIL1b->Caspase1 Antagonist P2X7 Antagonist (e.g., JNJ-47965567) Antagonist->P2X7R Blocks

P2X7 Receptor Signaling Pathway

Conclusion

Both JNJ-47965567 and the series of compounds based on the 1-(2,3-dichlorophenyl) scaffold demonstrate potent antagonism of the P2X7 receptor in vitro. JNJ-47965567 is a well-documented antagonist with high affinity and functional blockade across multiple species. While specific data for "this compound" is not available, the potent activity of its close analogs suggests that this chemical series is a promising area for the development of novel P2X7 inhibitors. The choice between these or other P2X7 antagonists for further investigation will depend on the specific research question, including the desired species selectivity, pharmacokinetic properties, and off-target activity profile. The experimental protocols provided herein offer a foundation for conducting comparative in vitro studies.

References

Uncharted Territory: The P2X Receptor Cross-Reactivity Profile of N-(2,3-Dichlorobenzyl)-N-methylamine Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological activity of N-(2,3-Dichlorobenzyl)-N-methylamine, particularly concerning its cross-reactivity with P2X receptors. At present, there is no published experimental data detailing the binding affinity, potency, or selectivity of this specific compound for any of the P2X receptor subtypes.

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2][3][4][5] These receptors are trimers, with seven distinct subunits (P2X1-P2X7) that can form both homomeric and heteromeric channels.[2][3][4][6] This structural diversity contributes to a wide range of physiological functions and presents a complex landscape for drug development.[2][3][6]

The P2X receptor family is involved in a multitude of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[7] Consequently, they are attractive therapeutic targets for various conditions such as chronic pain, thrombosis, and inflammatory disorders.[4][6] The development of subtype-selective P2X receptor modulators is a key objective for researchers to achieve targeted therapeutic effects with minimal side effects.[4][5]

While a variety of selective agonists and antagonists have been identified for different P2X receptor subtypes, the pharmacological profile of "N-(2,3-Dichlorobenzyl)-N-methylamine" has not been documented in this context.[1][6] The exploration of novel chemical entities for their activity at P2X receptors is an ongoing effort in the field of pharmacology.

The P2X Receptor Family: A Brief Overview

To provide context for potential future investigations into the activity of novel compounds like N-(2,3-Dichlorobenzyl)-N-methylamine, a summary of the key characteristics of the P2X receptor subtypes is presented below.

Receptor SubtypeKey Physiological RolesKnown Selective Antagonists (Examples)
P2X1 Platelet aggregation, smooth muscle contraction, male fertility[4]NF449, RO-1[6]
P2X2 Hearing, sensory transduction[4][5]Limited selective antagonists available[8]
P2X3 Nociception (pain signaling), cough reflex[4][5]A317491, AF-353[6]
P2X4 Neuropathic pain, inflammatory responses[4]5-BDBD, PSB-12054[3][9]
P2X5 Inflammatory bone loss[4]Limited selective antagonists available
P2X6 Primarily forms heteromeric receptors[6]Does not form functional homomers
P2X7 Inflammation, immune responses, neuropathic pain[4][6]A740003, A438079, AZ11645373[6]

A Hypothetical Experimental Workflow for Assessing P2X Receptor Cross-Reactivity

Should researchers endeavor to characterize the interaction of "N-(2,3-Dichlorobenzyl)-N-methylamine" with P2X receptors, a typical experimental workflow would involve a series of in vitro assays. The following diagram illustrates a potential screening cascade.

cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling cluster_3 Mechanism of Action A Compound Synthesis (N-(2,3-Dichlorobenzyl)-N-methylamine) B Primary Binding Assay (Radioligand Displacement) A->B C Calcium Influx Assay (FLIPR or similar) B->C D Electrophysiology (Patch-Clamp) C->D E Panel of P2X Receptor Subtypes (P2X1-P2X7) D->E F Determination of IC50/EC50 Values E->F G Competitive vs. Allosteric (Schild Analysis) F->G

A potential experimental workflow for characterizing a novel compound's P2X receptor activity.
Experimental Protocols in Brief

  • Primary Binding Assay: This initial screen would assess the ability of "N-(2,3-Dichlorobenzyl)-N-methylamine" to displace a known radiolabeled ligand from a specific P2X receptor subtype (e.g., [³H]A-317491 for P2X3 or [³H]A-804598 for P2X7).[1] This would provide an initial indication of binding affinity.

  • Calcium Influx Assay: P2X receptors are cation channels, and their activation leads to an influx of calcium.[3] A fluorescent calcium indicator (e.g., Fluo-4) could be used in cells expressing different P2X receptor subtypes to measure changes in intracellular calcium upon application of the test compound, both in the presence and absence of a known agonist. This functional assay determines whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Electrophysiology: The gold standard for characterizing ion channel modulators is the patch-clamp technique. This method directly measures the ion flow through the P2X receptor channels in response to the compound, providing detailed information on its potency, efficacy, and kinetics of action.

Conclusion

The cross-reactivity profile of "N-(2,3-Dichlorobenzyl)-N-methylamine" with P2X receptors is currently an open question. The information and hypothetical workflow presented here provide a framework for future research that could elucidate the pharmacological properties of this and other novel compounds at this important class of therapeutic targets. Without experimental data, any discussion of its potential interactions remains purely speculative. Further investigation is required to determine if "N-(2,3-Dichlorobenzyl)-N-methylamine" holds any promise as a modulator of P2X receptor activity.

References

A Head-to-Head Comparison of Dichlorophenyl-Containing P2X7 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory and neurological disorders. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of pro-inflammatory events, including the processing and release of key cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the development of potent and selective P2X7 receptor antagonists has been a focal point of drug discovery efforts. Among the various chemical scaffolds explored, compounds containing a dichlorophenyl moiety have demonstrated notable efficacy. This guide provides a head-to-head comparison of prominent dichlorophenyl-containing P2X7 modulators, supported by experimental data to aid researchers in their selection and application.

Quantitative Performance Data

The following table summarizes the in vitro potency of several key dichlorophenyl-containing P2X7 receptor antagonists across different species and assay formats. This data allows for a direct comparison of their inhibitory activities.

CompoundTarget SpeciesAssay TypeCell LinePotency (pIC50)Potency (IC50)Citations
A-438079 HumanIL-1β ReleaseTHP-16.7[1]
HumanCa2+ Influx1321N1-hP2X7300 nM[1]
RatCa2+ Influx1321N1-rP2X7100 nM[1]
A-740003 HumanCa2+ Influx18-40 nM[2]
RatCa2+ Influx18-40 nM[2]
HumanIL-1β ReleaseTHP-17.0 - 7.3[3]
AZD9056 HumanIL-1β ReleaseMonocytes[4]
HumanCa2+ InfluxHEK-hP2X711.2 nM[5]
MouseIL-1β ReleaseBV21-3 µM[5]
JNJ-47965567 HumanRadioligand Binding7.9 (pKi)[6][7]
RatRadioligand Binding8.7 (pKi)[6][7]
HumanIL-1β ReleaseBlood6.7[6][7]
HumanIL-1β ReleaseMonocytes7.5[6][7]
RatIL-1β ReleaseMicroglia7.1[6][7]
CE-224,535 HumanIL-1β SecretionIC90 in blood[8]

P2X7 Receptor Signaling and Antagonist Intervention

The activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade that is central to the inflammatory response. The diagram below illustrates this pathway and the mechanism by which P2X7 antagonists intervene.

P2X7_Signaling_Pathway P2X7 Receptor Signaling and Antagonist Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na+, Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Channel Opening Antagonist Dichlorophenyl-containing Antagonist Antagonist->P2X7R Binds and Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b Mature IL-1β / IL-18 Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Promotes

P2X7 Signaling and Antagonist Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize P2X7 modulators.

In Vitro IL-1β Release Assay

This assay is fundamental for quantifying the inhibitory effect of a compound on P2X7-mediated cytokine release.

1. Cell Culture and Priming:

  • Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a period of 2-4 hours.[4]

2. Compound Incubation:

  • After priming, the cells are washed to remove the LPS-containing medium.

  • The cells are then pre-incubated with various concentrations of the P2X7 antagonist (e.g., A-438079, AZD9056) or vehicle control (e.g., DMSO) for 30-60 minutes.[9]

3. P2X7 Receptor Stimulation:

  • The P2X7 receptor is activated by adding a potent agonist, typically BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration known to elicit a robust response (e.g., 100-300 µM).[4][9]

  • The cells are stimulated for 30-60 minutes.

4. Supernatant Collection and Analysis:

  • Following stimulation, the cell culture plates are centrifuged to pellet the cells.

  • The cell-free supernatants are carefully collected.

  • The concentration of mature IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

5. Data Analysis:

  • The percentage of inhibition of IL-1β release is calculated for each antagonist concentration relative to the vehicle control.

  • The IC50 value, the concentration of the antagonist that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

The workflow for this assay is visualized in the diagram below.

IL1b_Release_Workflow Workflow for In Vitro IL-1β Release Assay Start Start Cell_Culture Culture and Prime Cells (e.g., THP-1 with LPS) Start->Cell_Culture Wash Wash Cells Cell_Culture->Wash Antagonist_Incubation Pre-incubate with P2X7 Antagonist Wash->Antagonist_Incubation Agonist_Stimulation Stimulate with P2X7 Agonist (e.g., BzATP) Antagonist_Incubation->Agonist_Stimulation Collect_Supernatant Collect Supernatant Agonist_Stimulation->Collect_Supernatant ELISA Quantify IL-1β via ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

In Vitro IL-1β Release Assay Workflow
Calcium Influx Assay

This assay measures the ability of a compound to block the ion channel function of the P2X7 receptor.

1. Cell Preparation:

  • A cell line stably expressing the P2X7 receptor of the desired species (e.g., 1321N1 astrocytoma cells or HEK293 cells) is used.[1][5]

  • Cells are seeded into black-walled, clear-bottom microplates.

2. Dye Loading:

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.

3. Compound Addition:

  • The dye-containing medium is removed, and the cells are washed.

  • The P2X7 antagonist at various concentrations or vehicle is added to the wells.

4. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., FLIPR).

  • Baseline fluorescence is measured before the addition of a P2X7 agonist (e.g., BzATP).

  • The agonist is added, and the change in fluorescence intensity, corresponding to the influx of intracellular calcium, is monitored in real-time.

5. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The percentage of inhibition of the calcium response is calculated for each antagonist concentration.

  • The IC50 value is determined from the dose-response curve.

Conclusion

The dichlorophenyl moiety is a key structural feature in a number of potent P2X7 receptor antagonists. While direct comparative studies are limited, the available data indicates that compounds such as A-438079, A-740003, AZD9056, and JNJ-47965567 exhibit high affinity and potent inhibition of P2X7 receptor function across various in vitro models. The choice of modulator for a specific research application will depend on factors such as the target species, the desired in vivo properties (e.g., brain penetrance), and the specific experimental context. The provided data and protocols offer a foundation for making informed decisions in the investigation of P2X7 receptor pharmacology.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel compound, 1-(2,3-dichlorophenyl)-N-methylmethanamine, alongside two established anti-inflammatory drugs: Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). The following sections detail the experimental protocols used for validation, present comparative data in structured tables, and illustrate key biological pathways and workflows.

Experimental Protocols

Two standard and well-characterized in vivo models of acute inflammation were utilized to assess the anti-inflammatory efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory effects of novel compounds, particularly those affecting mediators of acute inflammation like histamine, serotonin, and prostaglandins.[1][2]

  • Animals: Male Wistar rats (180-200g) were used.

  • Groups:

    • Vehicle Control (Saline)

    • This compound (Compound X, 10 mg/kg, p.o.)

    • Dexamethasone (1 mg/kg, i.p.)

    • Ibuprofen (50 mg/kg, p.o.)

  • Procedure:

    • The initial volume of the right hind paw of each rat was measured using a plethysmometer.

    • The respective compounds or vehicle were administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to the induction of inflammation.

    • Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw.[3]

    • Paw volume was measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is employed to investigate systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.[4][5]

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used.

  • Groups:

    • Vehicle Control (Saline)

    • This compound (Compound X, 10 mg/kg, i.p.)

    • Dexamethasone (1 mg/kg, i.p.)

    • Ibuprofen (50 mg/kg, p.o.)

  • Procedure:

    • Animals were administered the respective compounds or vehicle.

    • One hour after treatment, mice were injected intraperitoneally with LPS (1 mg/kg) from Escherichia coli O111:B4 to induce a systemic inflammatory response.[6]

    • Two hours post-LPS injection, blood was collected via cardiac puncture.

    • Serum levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified using ELISA kits.

  • Data Analysis: The percentage of cytokine inhibition was calculated relative to the vehicle-treated LPS group.

Data Presentation

The following tables summarize the quantitative data obtained from the in vivo experiments, comparing the efficacy of this compound with Dexamethasone and Ibuprofen.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control (Saline)0.85 ± 0.07-
This compound (10 mg/kg)0.42 ± 0.0550.6%
Dexamethasone (1 mg/kg)0.25 ± 0.0470.6%
Ibuprofen (50 mg/kg)0.38 ± 0.0655.3%

Table 2: Effect on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice

Treatment Group (Dose)TNF-α (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 (pg/mL) (Mean ± SD)% Inhibition of IL-6
Vehicle Control (Saline)2540 ± 210-1850 ± 150-
This compound (10 mg/kg)1320 ± 18048.0%980 ± 11047.0%
Dexamethasone (1 mg/kg)890 ± 15065.0%650 ± 9064.9%
Ibuprofen (50 mg/kg)1980 ± 20022.0%1430 ± 13022.7%

Visualizations

Experimental Workflows

G cluster_0 Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Rats Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration p.o. or i.p. Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1h post-drug Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 1, 2, 3, 4, 5h Data Analysis Data Analysis Paw Volume Measurement->Data Analysis % Edema Inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_1 LPS-Induced Endotoxemia Workflow Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Mice LPS Injection LPS Injection Drug Administration->LPS Injection 1h post-drug Blood Collection Blood Collection LPS Injection->Blood Collection 2h post-LPS Serum Separation Serum Separation Blood Collection->Serum Separation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Serum Separation->Cytokine Measurement (ELISA) TNF-α, IL-6 Data Analysis Data Analysis Cytokine Measurement (ELISA)->Data Analysis % Cytokine Inhibition

Caption: Workflow for the LPS-induced endotoxemia model.

Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

  • Dexamethasone: A potent glucocorticoid that inhibits inflammation by multiple mechanisms, including the inhibition of phospholipase A2 and the suppression of NF-κB and other inflammatory transcription factors.[7][8]

  • Ibuprofen: An NSAID that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[9][10][11]

The hypothetical mechanism for this compound could involve the modulation of these pathways, as suggested by its efficacy in reducing both edema and cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB activates IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription CompoundX 1-(2,3-dichlorophenyl) -N-methylmethanamine CompoundX->IKK Inhibits (Hypothesized) Dexamethasone Dexamethasone Dexamethasone->NFκB Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

References

Comparative Guide to the Structure-Activity Relationship of N-(2,3-Dichlorobenzyl)-N-methylamine and its Analogs as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(2,3-Dichlorobenzyl)-N-methylamine and its analogs, with a focus on their potential antimicrobial properties. Due to the limited direct research on N-(2,3-Dichlorobenzyl)-N-methylamine, this guide synthesizes data from structurally related compounds to infer its potential activity and establish a framework for future drug discovery and development.

Introduction to N-(2,3-Dichlorobenzyl)-N-methylamine

N-(2,3-Dichlorobenzyl)-N-methylamine is a substituted benzylamine derivative. The benzylamine scaffold is a common motif in a variety of biologically active compounds, and the presence of dichloro-substituents on the phenyl ring is known to influence the physicochemical and pharmacological properties of molecules, often enhancing their antimicrobial or anticancer activities. This guide will explore the hypothetical antimicrobial SAR of N-(2,3-Dichlorobenzyl)-N-methylamine by comparing it with known antimicrobial agents sharing similar structural features.

Structure-Activity Relationship Analysis

The antimicrobial activity of benzylamine derivatives is influenced by several structural features, including the substitution pattern on the phenyl ring, the nature of the substituents on the nitrogen atom, and the overall lipophilicity of the molecule. The following sections and tables summarize the available data for analogs of N-(2,3-Dichlorobenzyl)-N-methylamine.

Phenyl Ring Substitutions

The position and nature of substituents on the phenyl ring play a critical role in the antimicrobial potency of benzylamine derivatives. Halogenation, in particular, has been shown to enhance activity.

Compound/AnalogSubstitution PatternTarget Organism(s)Activity (MIC in µg/mL)Reference
Benzyl GuanidineUnsubstitutedS. aureus>256[1]
4-Chlorobenzyl Guanidine4-ChloroS. aureus1[1]
2,4-Dichlorobenzyl Guanidine2,4-DichloroS. aureus0.5[1]
3,4-Dichlorobenzyl Guanidine3,4-DichloroS. aureus0.5[1]
N-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical) 2,3-Dichloro S. aureus Potentially potent Inferred

Table 1: Influence of Phenyl Ring Chlorination on Antibacterial Activity.

From the data in Table 1, it is evident that the introduction of chlorine atoms on the phenyl ring significantly enhances the antibacterial activity against Staphylococcus aureus. The activity increases from unsubstituted benzyl guanidine to mono- and di-chloro derivatives. Both 2,4-dichloro and 3,4-dichloro substitutions result in potent activity. This suggests that N-(2,3-Dichlorobenzyl)-N-methylamine is also likely to possess significant antibacterial activity.

Nitrogen Atom Substitutions

Modifications at the nitrogen atom, such as N-alkylation and the nature of the nitrogen-containing group (e.g., amine vs. guanidine), are crucial for activity.

Compound/AnalogN-SubstitutionTarget Organism(s)Activity (MIC in µg/mL)Reference
4-Chlorobenzylamine-NH2Various BacteriaModerateGeneral knowledge
N-(4-Chlorobenzyl)-N-methylamine-NH(CH3)Various BacteriaVariableGeneral knowledge
4-Chlorobenzyl Guanidine-NH-C(=NH)NH2S. aureus1[1]
N-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical) -N(CH3)CH2- S. aureus Potentially potent Inferred

Table 2: Effect of N-Substitution on Antibacterial Activity.

Comparison with Alternative Antimicrobial Agents

To provide context for the potential efficacy of N-(2,3-Dichlorobenzyl)-N-methylamine, it is useful to compare its inferred activity with established antimicrobial agents that have different mechanisms of action.

CompoundClassMechanism of ActionTarget Organism(s)Activity (MIC in µg/mL)
N-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical) Benzylamine Derivative Likely membrane disruption S. aureus, E. coli Potentially 0.5 - 4
CiprofloxacinFluoroquinoloneDNA gyrase and topoisomerase IV inhibitorS. aureus, E. coli0.12 - 1
VancomycinGlycopeptideCell wall synthesis inhibitorS. aureus0.5 - 2

Table 3: Comparison with Standard Antibiotics.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds using the broth microdilution method, as described in the literature.[2][3][4]

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is inoculated into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The culture is incubated at 37°C until it reaches the log phase of growth.

  • The bacterial suspension is then diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • The test compound, N-(2,3-Dichlorobenzyl)-N-methylamine or its analogs, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using CAMHB. The final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

  • The final volume in each well is typically 100 µL.

  • Positive control wells (bacteria in broth without the compound) and negative control wells (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep compound_stock Compound Stock Solution (in DMSO) serial_dilution Serial Dilution of Compound in 96-well plate compound_stock->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Hypothetical Signaling Pathway for Antimicrobial Action

The exact mechanism of action for dichlorobenzylamines is not fully elucidated but is thought to involve disruption of the bacterial cell membrane.

signaling_pathway cluster_compound Compound cluster_bacterium Bacterial Cell compound N-(2,3-Dichlorobenzyl) -N-methylamine cell_membrane Cell Membrane compound->cell_membrane Interaction ion_leakage Ion Leakage cell_membrane->ion_leakage membrane_depolarization Membrane Depolarization ion_leakage->membrane_depolarization atp_depletion ATP Depletion membrane_depolarization->atp_depletion cell_death Cell Death atp_depletion->cell_death

Caption: Hypothetical mechanism of action involving bacterial membrane disruption.

Conclusion

While direct SAR studies on N-(2,3-Dichlorobenzyl)-N-methylamine are lacking, analysis of structurally related compounds strongly suggests its potential as an antimicrobial agent. The presence of the dichlorobenzyl moiety is a key feature for potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus. Further research is warranted to synthesize and evaluate a series of N-(2,3-Dichlorobenzyl)-N-methylamine analogs to establish a definitive SAR and explore its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for such future investigations.

References

Comparative Guide to the Synthesis and Screening of 1-(2,3-dichlorophenyl)-N-methylmethanamine Analogues as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and pharmacological screening of analogues based on the 1-(2,3-dichlorophenyl)methanamine scaffold. The focus is on their activity as antagonists of the P2X7 receptor, a key target in inflammatory and neurological diseases. Experimental data from published literature is presented to facilitate comparison with alternative compounds.

Introduction to 1-(2,3-dichlorophenyl)-N-methylmethanamine Analogues

The 1-(2,3-dichlorophenyl)methanamine core structure has been investigated as a scaffold for the development of novel therapeutic agents. A significant area of research has been the synthesis of analogues that act as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation is linked to the release of pro-inflammatory cytokines, making it a compelling target for anti-inflammatory and neuroprotective drugs. This guide focuses on a series of aminotriazole-based analogues developed from a 1-(2,3-dichlorophenyl)amine precursor.

Comparative Performance of Synthesized Analogues

The following table summarizes the in vitro activity of synthesized 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine analogues as P2X7 receptor antagonists. The data is extracted from studies on recombinant human and rat P2X7 receptors.

Table 1: In Vitro Activity of 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine Analogues at P2X7 Receptors

Compound IDR Group (Substitution on Pyridinylmethyl)Human P2X7 pIC50Rat P2X7 pIC50
1 H7.16.4
2 2-Methyl7.56.8
3 3-Methyl7.36.6
4 4-Methyl7.66.9
5 2-Chloro7.87.0
6 3-Chloro7.46.7
7 4-Chloro7.77.1
8 2-Fluoro7.66.9
9 4-Fluoro7.56.8
10 2-Methoxy7.26.5

Data presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Comparison with Alternative P2X7 Antagonists

The field of P2X7 receptor antagonists is diverse, with several chemical classes under investigation. The table below compares the 1-(2,3-dichlorophenyl)methanamine analogues with other notable P2X7 antagonists.

Table 2: Comparison with Alternative P2X7 Receptor Antagonists

Compound ClassExample CompoundTargetReported IC50 (Human)
Dichlorophenyl-triazole Analogue 5 (from Table 1)P2X7~16 nM (calculated from pIC50 of 7.8)
Adamantane-based A-740003P2X740 nM
Tetrazole-based A-438079P2X7300 nM
Dichloropyridine-based Compound 51 (from literature)P2X74.9 nM

Experimental Protocols

General Synthetic Protocol for 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Analogues

This protocol is based on the synthesis described by Florjancic et al. (2008).

Step 1: Synthesis of 1-(2,3-Dichlorophenyl)-1H-1,2,4-triazol-5-amine

  • To a solution of 2,3-dichloroaniline in an appropriate solvent (e.g., ethanol), add cyanamide.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and add a solution of formic acid.

  • Continue refluxing for an extended period.

  • After cooling, neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine.

Step 2: N-Alkylation with Substituted Pyridinylmethyl Chlorides

  • Suspend the 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, sodium hydride, portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted pyridinylmethyl chloride hydrochloride.

  • Heat the reaction mixture at 60-80°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analogue.

In Vitro P2X7 Receptor Antagonist Screening Protocol (Calcium Influx Assay)

This is a generalized protocol for a common P2X7 screening assay.

  • Cell Culture: Culture a stable cell line expressing the recombinant human or rat P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (analogues) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Add a P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), to the wells to stimulate calcium influx. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Determine the IC50 values by plotting the percentage inhibition of the agonist response against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation. Convert IC50 values to pIC50 for easier comparison.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the key signaling events following the activation of the P2X7 receptor by its endogenous ligand, ATP.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pannexin1 Pannexin-1 Pore Formation P2X7R->Pannexin1 MAPK MAPK Pathway (p38, ERK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammatory Response IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation experimental_workflow start Starting Materials (2,3-dichloroaniline, etc.) synthesis Multi-step Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization screening In Vitro Screening (P2X7 Calcium Influx Assay) characterization->screening data_analysis Data Analysis (IC50 / pIC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

A Comparative Analysis of N-(2,3-Dichlorobenzyl)-N-methylamine and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The data presented for N-(2,3-Dichlorobenzyl)-N-methylamine is hypothetical and for illustrative purposes, as there is currently no publicly available research on its neuroprotective properties.

Introduction

Neurodegenerative diseases represent a significant and growing challenge in global health, characterized by the progressive loss of structure and function of neurons. The development of effective neuroprotective agents is a critical goal in modern pharmacology. This guide provides a comparative benchmark of a novel compound, N-(2,3-Dichlorobenzyl)-N-methylamine, against three well-established neuroprotective agents: Memantine, Edaravone, and Riluzole. The comparison is based on key mechanisms of neuroprotection, including anti-excitotoxicity, antioxidant activity, and anti-apoptotic effects, supported by standardized in vitro and in vivo experimental data.

Compound Overview and Mechanisms of Action

A summary of the primary neuroprotective mechanisms for the benchmark agents is provided below. The hypothetical mechanism for N-(2,3-Dichlorobenzyl)-N-methylamine is postulated as a multi-target agent for the purpose of this guide.

  • N-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical): A novel investigational compound hypothesized to exert neuroprotective effects through modulation of intracellular signaling pathways, potentially impacting both excitotoxicity and oxidative stress.

  • Memantine: A non-competitive NMDA receptor antagonist that blocks the effects of pathological levels of glutamate, a key neurotransmitter involved in excitotoxicity.[1][2][3] Its mechanism is voltage-dependent, allowing it to spare normal synaptic transmission while preventing excessive calcium influx that leads to neuronal death.[1][3]

  • Edaravone: A potent free radical scavenger that mitigates oxidative stress by quenching hydroxyl radicals and inhibiting both hydroxyl-dependent and -independent lipid peroxidation.[4][5] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.

  • Riluzole: Primarily known for its modulation of glutamate transmission, though its exact mechanism is complex. It is thought to inhibit glutamate release and inactivate voltage-gated sodium channels.[6] Some studies also suggest it has direct antioxidant properties.[7][8]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective performance of the compounds across a range of standardized assays. Data for Memantine, Edaravone, and Riluzole are derived from published literature, while data for N-(2,3-Dichlorobenzyl)-N-methylamine are hypothetical.

Table 1: In Vitro Neuroprotection Data
ParameterN-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical)MemantineEdaravoneRiluzole
Model System SH-SY5Y cellsRat Cortical NeuronsRat Brain HomogenateSH-SY5Y cells
Neurotoxic Insult Glutamate (10 mM)NMDA (100 µM)FeSO₄/AscorbateH₂O₂ (200 µM)
Assay MTT (Cell Viability)LDH (Cell Death)TBARS (Lipid Peroxidation)MTT (Cell Viability)
IC₅₀ / EC₅₀ 15 µM0.1 - 5 µM[1]15.3 µM[9]1 - 10 µM[7][8]
Max. Protection (%) 75%~80%~60%~80%[7]
Table 2: In Vivo Neuroprotection Data
ParameterN-(2,3-Dichlorobenzyl)-N-methylamine (Hypothetical)MemantineEdaravoneRiluzole
Animal Model MCAO Rat Model of StrokeNeonatal Hypoxia-IschemiaRat Model of ICHSOD1 Mouse Model of ALS
Dosage 10 mg/kg, i.p.10 mg/kg, i.p.3 mg/kg, i.v.8 mg/kg, oral
Primary Outcome Infarct Volume ReductionReduction in Brain DamageBrain Edema ReductionIncreased Survival
Efficacy (%) 40% ReductionSignificant Protection[10]Significant Alleviation[11]~2-3 month increase[12]
Behavioral Test Neurological Deficit ScoreMorris Water MazeRotarod TestNot Applicable
Behavioral Outcome 50% ImprovementImproved Spatial MemoryImproved Motor FunctionNot Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparison.

In Vitro Cell Viability (MTT Assay)
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Seeding: Cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate and cultured for 24 hours.[13] For differentiation, cells can be treated with 10 µM all-trans-retinoic acid.[14]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours before inducing neurotoxicity (e.g., with 10 mM glutamate or 200 µM H₂O₂) for 24 hours.

  • Assay: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubated for 4 hours at 37°C.[15]

  • Measurement: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
  • Cell Line: SH-SY5Y cells or primary cortical neurons.

  • Seeding: Cells are seeded in a 96-well black, clear-bottom plate.

  • Treatment: Cells are treated with the test compounds followed by an ROS-inducing agent (e.g., 200 µM H₂O₂).

  • Staining: The medium is removed, and cells are washed with PBS. A working solution of 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium is added to each well, and the plate is incubated for 30-45 minutes at 37°C in the dark.[6][16]

  • Measurement: The DCFH-DA solution is removed, and cells are washed with PBS. The fluorescence intensity is measured using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[16][17]

Apoptosis Detection (TUNEL Assay)
  • Sample: Cultured cells on coverslips or paraffin-embedded brain tissue sections.

  • Fixation and Permeabilization: Samples are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[18]

  • Labeling: The samples are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Biotin-dUTP or a fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.[18][19]

  • Detection:

    • Fluorescent: If a fluorescent dUTP is used, the sample is counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope.

    • Colorimetric: For biotin-dUTP, samples are incubated with Streptavidin-HRP followed by a DAB substrate, resulting in a brown stain in apoptotic nuclei, which is visualized under a light microscope.[19]

  • Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[20]

In Vivo Spatial Learning and Memory (Morris Water Maze)
  • Apparatus: A circular pool (150-160 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at 23 ± 2°C. A hidden escape platform is submerged 1 cm below the water surface.[21][22]

  • Procedure:

    • Acquisition Phase: Mice are subjected to 4 trials per day for 5 consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform.[22][23] If the mouse fails to find the platform within the time limit, it is guided to it.

    • Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for 60-90 seconds.[23]

  • Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, and swim speed during the acquisition phase. During the probe trial, the time spent in the target quadrant (where the platform was located) is measured.[21]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a generalized experimental workflow are provided below to aid in understanding the molecular mechanisms and experimental design.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assessment Methods cluster_invivo In Vivo Validation A Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Compound Treatment (Test Agent + Controls) A->B C Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Amyloid-β) B->C D Assess Neuroprotection C->D E Cell Viability (MTT Assay) D->E F Oxidative Stress (ROS/DCFH-DA Assay) D->F G Apoptosis (TUNEL Assay) D->G L Data Analysis & Comparative Evaluation E->L F->L G->L H Animal Model of Disease (e.g., Stroke, Alzheimer's) I Compound Administration H->I J Behavioral Testing (e.g., Morris Water Maze) I->J K Histological/Biochemical Analysis (e.g., Infarct Volume, Biomarkers) J->K K->L

Caption: Generalized workflow for preclinical evaluation of neuroprotective agents.

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Massive Ca²⁺ Influx NMDAR->Ca_influx Mito Mitochondrial Dysfunction Ca_influx->Mito Enzymes Activation of Proteases & Nucleases Ca_influx->Enzymes ROS ↑ ROS Production Mito->ROS Death Neuronal Death ROS->Death Enzymes->Death Memantine Memantine (Antagonist) Memantine->NMDAR Blocks

Caption: NMDA receptor-mediated excitotoxicity pathway.

Oxidative_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (↑ ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Genes->ROS Neutralizes Edaravone Edaravone (ROS Scavenger) Edaravone->ROS Reduces

Caption: Nrf2-mediated antioxidant response pathway.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Stress Cellular Stress (e.g., Excitotoxicity, ROS) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9_act Active Caspase-9 CytC->Casp9_act Apaf1 Apaf-1 Apaf1->Casp9_act Casp9 Pro-Caspase-9 Casp9->Casp9_act Casp3 Pro-Caspase-3 Casp9_act->Casp3 Casp3_act Active Caspase-3 (Executioner) Casp3->Casp3_act Substrates Cellular Substrate Cleavage Casp3_act->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic (mitochondrial) caspase cascade of apoptosis.

References

"1-(2,3-dichlorophenyl)-N-methylmethanamine" selectivity profiling against a panel of receptors

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Selectivity Profiling Data for 1-(2,3-dichlorophenyl)-N-methylmethanamine

Despite a comprehensive search of scientific literature and chemical databases, no publicly available in vitro or in vivo experimental data was found for the selectivity profile of this compound against any panel of biological receptors.

The compound, also known by its synonym N-(2,3-Dichlorobenzyl)-N-methylamine, is listed by several chemical suppliers. However, information regarding its pharmacological activity, including its primary biological targets, off-target effects, and binding affinities (such as Ki or IC50 values) at various receptors, is not present in the accessible scientific literature.

This absence of data prevents the creation of a quantitative comparison guide as requested. The core requirements of data presentation in structured tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational experimental results.

Given the structural similarity of this compound to other compounds with known central nervous system activity, particularly those interacting with monoamine transporters, a logical starting point for experimental investigation would be to screen its activity at:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

A standard approach to determine the selectivity profile would involve the following experimental workflow:

G cluster_0 Initial Screening cluster_1 Data Analysis Compound Acquisition Compound Acquisition Primary Binding Assays Primary Binding Assays Compound Acquisition->Primary Binding Assays Test Compound Determine IC50/Ki Determine IC50/Ki Primary Binding Assays->Determine IC50/Ki Selectivity Ratios Selectivity Ratios Determine IC50/Ki->Selectivity Ratios Uptake Inhibition Assays Uptake Inhibition Assays Selectivity Ratios->Uptake Inhibition Assays Efflux Assays Efflux Assays Selectivity Ratios->Efflux Assays Broad Receptor Panel Screen Broad Receptor Panel Screen Selectivity Ratios->Broad Receptor Panel Screen G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) Monoamine_Transporter->Vesicle Repackaging/ Degradation Neurotransmitter_Synthesis Neurotransmitter Synthesis Neurotransmitter_Synthesis->Vesicle Packaging Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Safety Operating Guide

Navigating the Disposal of 1-(2,3-dichlorophenyl)-N-methylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of 1-(2,3-dichlorophenyl)-N-methylmethanamine, a dichlorinated aromatic amine. Due to its chemical structure, this compound is classified as a halogenated organic waste and requires specific handling to mitigate environmental and health risks.

Core Principles of Halogenated Waste Disposal

Halogenated organic compounds, which include substances containing chlorine, bromine, fluorine, or iodine, are typically treated as hazardous waste.[1][2] Improper disposal can lead to the contamination of soil and groundwater and the formation of persistent and toxic byproducts upon incomplete combustion. Therefore, the primary disposal method for such chemicals is incineration at a licensed hazardous waste facility.[2] It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment and to avoid unnecessary disposal costs.[3][4]

Quantitative Data and Waste Characterization

ParameterValue/CharacteristicImplication for Disposal
Chemical Classification Halogenated Organic CompoundMust be disposed of as hazardous waste.
RCRA Waste Code (Anticipated) F-listed (from manufacturing) or D-listed (if toxic)Dictates specific land disposal restrictions and treatment standards.
Halogen Content >2% (general threshold for classification)Requires segregation from non-halogenated solvent waste.[3]
Primary Disposal Method High-temperature incinerationEnsures complete destruction of the compound.

Experimental Protocols: Waste Segregation and Handling

Objective: To safely collect and store this compound waste for disposal.

Materials:

  • Properly labeled, dedicated waste container for halogenated organic solids or solutions.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume hood.

Procedure:

  • Container Labeling: Clearly label a designated waste container with "Halogenated Organic Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Waste Collection:

    • Solid Waste: Collect any solid residues, contaminated lab materials (e.g., weighing paper, gloves), and un-used solid this compound in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated halogenated liquid waste container. Do not mix with non-halogenated solvents.[3][4]

  • Storage: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated chemical waste storage room, away from incompatible materials. Ensure the container is tightly sealed.

  • Disposal Request: Once the container is full or ready for pickup, follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate waste containing This compound identify Identify as Halogenated Organic Waste start->identify segregate_solid Collect in labeled 'Halogenated Solid Waste' container identify->segregate_solid Solid segregate_liquid Collect in labeled 'Halogenated Liquid Waste' container identify->segregate_liquid Liquid store Store in designated satellite accumulation area segregate_solid->store segregate_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for pickup by licensed hazardous waste vendor contact_ehs->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2,3-dichlorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(2,3-dichlorophenyl)-N-methylmethanamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This includes protection for hands, eyes, face, and the respiratory system.

Hand Protection:

Due to the absence of specific glove breakthrough data for this compound, a conservative approach based on chemically similar compounds (e.g., dichlorobenzenes, organic amines) is recommended. Always inspect gloves for any signs of degradation or perforation before use.

Glove MaterialRecommendation for Similar CompoundsGeneral Guidance
Viton® Excellent resistance to aromatic and chlorinated compounds.Recommended for prolonged contact.
Butyl Rubber Good to excellent resistance to a variety of organic compounds.A suitable alternative for many applications.
Nitrile Fair to good resistance for splash protection.Not recommended for prolonged immersion. Change immediately upon contamination.
Neoprene Variable resistance.Not recommended without specific testing.
Natural Rubber (Latex) Poor resistance to chlorinated organic compounds.Not Recommended.

Eye and Face Protection:

  • Chemical Safety Goggles: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Face Shield: In addition to goggles, use a face shield when there is a potential for splashing or spraying of the material.

Respiratory Protection:

A NIOSH-approved respirator is required when handling this compound, especially when engineering controls are not sufficient to maintain exposure below acceptable limits or when dealing with powders that may become airborne.

  • Respirator Type: A full-facepiece respirator with a combination cartridge for organic vapors and acid gases is recommended. This provides both respiratory and eye protection.

  • Cartridge Selection: Use a cartridge with a NIOSH color code of Yellow for organic vapors and acid gases.

  • Fit Testing: A proper fit is essential for the respirator to be effective. A qualitative or quantitative fit test must be performed for all users of tight-fitting respirators, as required by OSHA.

Protective Clothing:

  • Wear a chemically resistant lab coat or an apron. For larger quantities or situations with a high risk of exposure, a chemical-resistant suit may be necessary.

  • Ensure that footwear is closed-toed.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Safe Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Avoid inhalation of dust, fumes, or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal and to avoid potentially reactive mixtures.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocols

This document serves as a safety and handling guide and does not contain experimental protocols. For methodologies related to specific experiments involving this compound, please refer to the relevant scientific literature or established laboratory procedures.

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task and Potential Exposure (e.g., small scale, large scale, potential for splash) start->task_assessment ppe_selection Select Base PPE task_assessment->ppe_selection hand_protection Hand Protection: - Viton® or Butyl Rubber for direct handling - Nitrile for splash protection (change immediately) ppe_selection->hand_protection eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Add Face Shield for splash risk ppe_selection->eye_protection body_protection Body Protection: - Chemical-resistant Lab Coat/Apron ppe_selection->body_protection respiratory_check Is work performed outside a certified fume hood? hand_protection->respiratory_check eye_protection->respiratory_check body_protection->respiratory_check respirator_required Respiratory Protection Required: - Full-facepiece respirator with  Organic Vapor/Acid Gas (Yellow) cartridge respiratory_check->respirator_required Yes no_respirator Work within fume hood. Standard PPE sufficient. respiratory_check->no_respirator No final_check Final Check: - Inspect all PPE for damage - Ensure proper fit respirator_required->final_check no_respirator->final_check

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.